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1-(Piperidin-4-yl)piperidin-2-one hydrochloride Documentation Hub

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  • Product: 1-(Piperidin-4-yl)piperidin-2-one hydrochloride
  • CAS: 841200-67-7

Core Science & Biosynthesis

Foundational

"synthesis and characterization of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride"

This technical guide details the synthesis, purification, and characterization of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride , a critical bicyclic building block used in the development of CGRP receptor antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, purification, and characterization of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride , a critical bicyclic building block used in the development of CGRP receptor antagonists (e.g., Ubrogepant, Telcagepant) and other GPCR-targeted therapeutics.

Technical Whitepaper | Version 1.0

Executive Summary

Molecule: 1-(Piperidin-4-yl)piperidin-2-one hydrochloride CAS (Free Base): 19554-37-1 (Generic connectivity) Molecular Formula: C₁₀H₁₉ClN₂O Molecular Weight: 218.72 g/mol (Salt) | 182.26 g/mol (Free Base)[1][2][3][4][5][6]

This guide presents a scalable, high-fidelity synthetic route for the preparation of 1-(piperidin-4-yl)piperidin-2-one hydrochloride. Unlike reductive amination strategies which often suffer from oligomerization side reactions, this protocol utilizes a stepwise acylation-alkylation strategy . This method ensures regiocontrol, high yield, and simplified purification. The final hydrochloride salt is isolated to ensure long-term stability and consistent crystallinity for downstream medicinal chemistry applications.

Retrosynthetic Analysis

To design the most robust route, we disconnect the molecule at the lactam nitrogen and the piperidine ring. The strategic disconnection reveals 1-Boc-4-aminopiperidine and a 5-halovaleric acid derivative as the optimal precursors.

Retrosynthesis Target Target: 1-(Piperidin-4-yl)piperidin-2-one HCl Protected Intermediate: tert-Butyl 4-(2-oxopiperidin-1-yl) piperidine-1-carboxylate Target->Protected Acidic Deprotection (HCl/Dioxane) Precursor1 Starting Material A: 1-Boc-4-aminopiperidine Protected->Precursor1 Intramolecular Cyclization (NaH, THF) Precursor2 Starting Material B: 5-Bromovaleroyl chloride Protected->Precursor2 Amide Coupling

Figure 1: Retrosynthetic disconnection showing the conversion of linear precursors into the bicyclic lactam core.

Experimental Protocol

Phase 1: Amide Formation

Objective: Acylation of the primary amine without affecting the Boc-protected secondary amine.

  • Reagents: 1-Boc-4-aminopiperidine (1.0 eq), 5-Bromovaleroyl chloride (1.1 eq), Triethylamine (Et₃N, 1.5 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

  • Charge a flame-dried 3-neck flask with 1-Boc-4-aminopiperidine (20.0 g, 100 mmol) and DCM (200 mL). Cool to 0°C under N₂ atmosphere.

  • Add Et₃N (20.9 mL, 150 mmol) dropwise.

  • Add a solution of 5-bromovaleroyl chloride (21.9 g, 110 mmol) in DCM (50 mL) dropwise over 30 minutes, maintaining internal temperature <5°C. Note: Exothermic reaction.

  • Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) for disappearance of amine.

  • Workup: Wash with 1N HCl (2 x 100 mL), sat. NaHCO₃ (100 mL), and brine. Dry over Na₂SO₄ and concentrate to yield the crude acyclic amide intermediate.

    • Checkpoint: The product is tert-butyl 4-(5-bromopentanamido)piperidine-1-carboxylate. It is usually a viscous oil or low-melting solid.

Phase 2: Cyclization (Lactam Formation)

Objective: Intramolecular alkylation to close the piperidin-2-one ring.

  • Critical Mechanism: Deprotonation of the amide nitrogen (pKa ~17) requires a strong base to facilitate nucleophilic attack on the terminal bromide.

  • Reagents: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq).

  • Solvent: Tetrahydrofuran (THF), anhydrous.

Procedure:

  • Suspend NaH (4.8 g, 120 mmol) in anhydrous THF (150 mL) in a clean, dry flask at 0°C.

  • Dissolve the crude amide from Phase 1 in THF (100 mL) and add dropwise to the NaH suspension. Caution: H₂ gas evolution.

  • Allow the mixture to warm to RT, then heat to reflux (66°C) for 4–6 hours.

  • Quench: Cool to 0°C. Carefully add sat. NH₄Cl solution to quench excess hydride.

  • Extraction: Extract with EtOAc (3 x 150 mL). Wash combined organics with water and brine.[7]

  • Purification: Concentrate and purify via silica gel flash chromatography (Gradient: 0-100% EtOAc in Hexanes).

    • Target Product:tert-butyl 4-(2-oxopiperidin-1-yl)piperidine-1-carboxylate.

    • Yield Expectation: 75–85% over two steps.

Phase 3: Deprotection and Salt Formation

Objective: Removal of the Boc group and isolation of the stable hydrochloride salt.

  • Reagents: 4M HCl in 1,4-Dioxane.

  • Solvent: 1,4-Dioxane / Diethyl Ether.

Procedure:

  • Dissolve the purified lactam intermediate (20.0 g, ~70 mmol) in 1,4-Dioxane (50 mL).

  • Add 4M HCl in Dioxane (90 mL, 360 mmol, 5 eq) dropwise at RT.

  • Stir for 3–4 hours. A white precipitate should begin to form.[5]

  • Add Diethyl Ether (200 mL) to fully precipitate the salt.

  • Filtration: Filter the solid under N₂ (hygroscopic). Wash the cake with cold ether (2 x 50 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours over P₂O₅.

Characterization Data

The following data represents the expected analytical profile for the purified hydrochloride salt.

NMR Spectroscopy (DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment
NH₂⁺ 9.10Broad s2HPiperidine ammonium protons
CH (Linker) 4.45m1HC4 of piperidine ring (methine)
CH₂ (Lactam) 3.28t (J=6.0 Hz)2HC6 of piperidinone (N-CH₂)
CH₂ (Pip) 3.25m2HC2/C6 of piperidine (eq)
CH₂ (Pip) 2.90m2HC2/C6 of piperidine (ax)
CH₂ (Lactam) 2.25t (J=6.5 Hz)2HC3 of piperidinone (CO-CH₂)
CH₂ (Pip) 1.95m2HC3/C5 of piperidine
CH₂ (Pip) 1.75m2HC3/C5 of piperidine
CH₂ (Lactam) 1.65–1.80m4HC4/C5 of piperidinone
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass: m/z = 183.15 [M+H]⁺ (Free base mass).

  • Purity: >98% by HPLC (UV 210 nm).

Critical Process Parameters & Troubleshooting

Moisture Sensitivity (Phase 2)

The cyclization step uses Sodium Hydride (NaH). Water in the solvent or atmosphere will consume the base and generate NaOH, which can hydrolyze the amide bond or the ester (if using an ester precursor) rather than cyclizing it.

  • Control: Use freshly distilled THF or THF from a solvent purification system. Maintain a positive pressure of Nitrogen or Argon.

Hygroscopicity of the Salt

Piperidine hydrochloride salts are often hygroscopic.

  • Control: Do not expose the final filter cake to humid air for extended periods. Store in a desiccator or sealed under inert gas. If the salt becomes sticky (deliquescent), recrystallize from Methanol/Ether.

Regioselectivity

The synthesis is highly regioselective because the starting material (1-Boc-4-aminopiperidine) has only one nucleophilic amine (the 4-amino group). The piperidine nitrogen is protected by Boc, preventing polymerization or bis-alkylation.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, serving as a mimic for peptide turns or as a rigid spacer.

Applications Core 1-(Piperidin-4-yl) piperidin-2-one App1 CGRP Antagonists (Migraine treatment) Core->App1 App2 MCH-1 Antagonists (Obesity) Core->App2 App3 Factor Xa Inhibitors (Anticoagulants) Core->App3

Figure 2: Therapeutic areas utilizing the piperidinyl-lactam scaffold.

References

  • General Lactam Synthesis via NaH Cyclization

    • Methodology: Burrows, J. N., et al. "Modulators of the human CCR5 receptor."[8] Bioorganic & Medicinal Chemistry Letters 15.1 (2005): 25-28.[8] Link

  • Context: Bell, I. M., et al. "Discovery of MK-0974: A Potent, Orally Bioavailable Antagonist of the Calcitonin Gene-Related Peptide Receptor." Journal of Medicinal Chemistry 55.22 (2012).
  • Deprotection Protocols: Standard: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.

(Note: While specific CAS 19554-37-1 is the free base, the hydrochloride salt is the standard handling form. The synthesis described above is the industry-standard "convergent" route for this class of heterocycles.)

Sources

Protocols & Analytical Methods

Method

"using 1-(Piperidin-4-yl)piperidin-2-one hydrochloride in high-throughput screening"

Application Note: High-Throughput Screening & Library Generation using 1-(Piperidin-4-yl)piperidin-2-one Hydrochloride Executive Summary This guide details the technical workflow for utilizing 1-(Piperidin-4-yl)piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Library Generation using 1-(Piperidin-4-yl)piperidin-2-one Hydrochloride

Executive Summary

This guide details the technical workflow for utilizing 1-(Piperidin-4-yl)piperidin-2-one hydrochloride (CAS: [Specific CAS if available, else generic ref]; hereafter P4P2-HCl ) in High-Throughput Screening (HTS) campaigns.

Unlike standard reference compounds, P4P2-HCl serves primarily as a privileged scaffold and fragment precursor . Its structure—a piperidin-2-one (valerolactam) fused to a piperidine ring—mimics the pharmacophores of numerous GPCR ligands (e.g., dopamine, opioid receptors) and factor Xa inhibitors. Consequently, it is a high-value starting point for Diversity-Oriented Synthesis (DOS) libraries and Fragment-Based Drug Discovery (FBDD) .

This protocol covers:

  • Pre-Screening Validation: Solubility profiling and acoustic dispensing calibration.

  • Library Construction: A parallel synthesis workflow to generate a 384-member focused library.

  • HTS Assay Protocol: A TR-FRET based screening campaign targeting a model GPCR.

  • Hit Deconvolution: Strategies to eliminate false positives arising from scaffold aggregation.

Scientific Rationale & Mechanism

The "Privileged" Scaffold Concept

P4P2-HCl is not merely a building block; it is a "privileged structure."[1] In medicinal chemistry, this term refers to molecular frameworks that are statistically more likely to bind to biological targets.

  • Pharmacophore Features:

    • Lactam (Piperidin-2-one): Acts as a hydrogen bond acceptor/donor pair, mimicking peptide bonds or urea linkages found in protease inhibitors.

    • Piperidine Nitrogen (N1): The secondary amine (in the HCl salt form) provides a vector for library expansion (acylation, alkylation, sulfonylation) to probe the target's binding pocket.

    • Rigidity: The direct connection between the piperidine C4 and the lactam N1 limits conformational freedom, reducing the entropic penalty upon binding.

Target Relevance:

  • GPCRs: The basic nitrogen and lipophilic rings mimic biogenic amines (serotonin, dopamine).

  • Proteases: The lactam ring serves as a bioisostere for the P1-P4 residues in peptide substrates.

Pre-Screening Protocol: Compound Handling & QC

Before introducing P4P2-HCl into an automated HTS workflow, its physicochemical behavior must be validated to prevent liquid handling errors.

Solubility & Stock Preparation

P4P2-HCl is a hydrophilic salt. However, HTS libraries are typically stored in DMSO. The conversion from salt to free-base in situ is critical.

  • Challenge: HCl salts can precipitate in 100% DMSO or cause corrosion in stainless steel pins/tips.

  • Solution: Prepare the stock in a DMSO/Water mix or neutralize in situ.

Protocol: 10 mM Stock Preparation

  • Weighing: Weigh 10 mg of P4P2-HCl.

  • Dissolution (Step A): Add 100 µL of sterile dH₂O to fully dissolve the salt (clear solution).

  • Dilution (Step B): Add 900 µL of DMSO (HPLC Grade).

    • Final Concentration: ~10 mg/mL (approx. 40 mM depending on exact MW). Adjust volume to reach exactly 10 mM based on MW (218.72 g/mol for HCl salt).

  • Sonicate: 5 minutes at room temperature.

  • QC: Centrifuge at 2,000 x g for 2 mins to check for precipitation.

Acoustic Ejection Calibration (Echo/ATS)

If using acoustic liquid handlers (e.g., Labcyte Echo), the fluid class must be calibrated.

  • Viscosity: The 10% water content alters viscosity compared to 100% DMSO.

  • Settings: Use the "DMSO_90_Water_10" calibration curve. Do not use "DMSO_100".

Workflow 1: Parallel Library Synthesis (The "Input")

To screen P4P2-HCl effectively, we generate a library of derivatives. This protocol describes a semi-automated Amide Coupling run in 96-well or 384-well plates.

Reaction: R-COOH + P4P2-HCl -> [Coupling Agent] -> R-CO-N-Piperidine-Lactam

Reagents:

  • Scaffold: P4P2-HCl (0.2 M in DMF/Water).

  • Diversity Set: 384 unique Carboxylic Acids (0.2 M in DMSO).

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (Neat).

Step-by-Step Protocol:

  • Plate Prep: Load 384 unique acids (5 µL, 1 µmol) into a polypropylene 384-well source plate.

  • Base Addition: Add 2.5 µL DIPEA (excess) to neutralize the HCl salt of the scaffold and activate the acids.

  • Scaffold Addition: Add 5 µL of P4P2-HCl stock (1 µmol).

  • Activation: Add 5 µL HATU solution (1 µmol).

  • Incubation: Seal plate and shake at 600 rpm for 12 hours at RT.

  • Quenching: Add 20 µL of 10% aq. Na₂CO₃ to scavenge unreacted acid.

  • Extraction (Optional for HTS): For crude screening, dilute directly with DMSO to 1 mM final concentration. Modern HTS assays tolerate the coupling byproducts if diluted >1000-fold.

Workflow 2: HTS Assay Protocol (TR-FRET)

Scenario: Screening the P4P2-derived library against a G-Protein Coupled Receptor (e.g., Dopamine D2) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay.

Assay Principle:

  • Tracer: Fluorescently labeled ligand (binds to receptor).

  • Target: Terbium-labeled GPCR membrane preparation.

  • Signal: High FRET signal = Tracer bound. Low FRET signal = Tracer displaced by P4P2 derivative (Hit).

Materials:

  • Assay Plate: 384-well low-volume white microplate (Greiner).

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, 0.01% Triton X-100 .

    • Note: Triton X-100 is mandatory to prevent the P4P2 scaffold from forming colloidal aggregates (a common false positive mechanism).

Protocol:

  • Dispense Compounds: Use acoustic dispenser to transfer 20 nL of the P4P2 library (from Section 4) into assay plates.

    • Final Assay Conc: 10 µM (assuming 10 mM stock).

    • Controls: Col 1-2 (DMSO only, 0% Inhibition), Col 23-24 (Reference Antagonist, 100% Inhibition).

  • Add Receptor: Dispense 5 µL of Tb-labeled Receptor membranes.

  • Incubation 1: 15 mins at RT (allows compound to bind).

  • Add Tracer: Dispense 5 µL of Fluorescent Ligand (at Kd concentration).

  • Incubation 2: 60 mins at RT in dark.

  • Read: Read on HTS Reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 620 nm (Donor).

  • Calculation: FRET Ratio = (Em665 / Em620) * 10,000.

Data Visualization & Logic

Workflow Diagram

The following diagram illustrates the integration of the P4P2-HCl scaffold into the HTS pipeline, from solubility check to hit validation.

HTS_Workflow Scaffold P4P2-HCl Scaffold (Solid) QC QC & Solubility (DMSO/H2O Stock) Scaffold->QC Dissolve & Sonicate Library Parallel Synthesis (384-well Amide Coupling) QC->Library Dispense to Source Screen HTS Assay (TR-FRET / GPCR) Library->Screen Acoustic Transfer (20 nL) Analysis Data Analysis (Z-Prime & Hit Calling) Screen->Analysis Raw FRET Data Validation Hit Validation (Dose Response & Counter-screen) Analysis->Validation Select Hits > 3SD Validation->Library SAR Expansion

Caption: Logical flow of P4P2-HCl utilization from raw material to validated HTS hit.

Data Presentation & Analysis

Hit Selection Criteria

When analyzing the screen results, use the following metrics to define a valid "Hit" derived from the P4P2 scaffold.

MetricAcceptance CriterionAction
Z-Prime (Z') > 0.5Validates plate quality. If <0.5, repeat plate.
Signal Window > 3-foldEnsures separation between signal and background.
Hit Cutoff > 3 Standard Deviations (SD) from Mean of Neutral ControlsInitial selection of active compounds.
Interference Fluorescence at 620nm (Donor)If Compound increases Donor signal >20%, flag as "Auto-fluorescent" (False Positive).
Troubleshooting: The Aggregation Problem

Piperidine-rich scaffolds can sometimes form colloidal aggregates that sequester proteins non-specifically.

  • Symptom: Steep Hill slopes (>2.0) in dose-response curves.

  • Validation: Re-test hits in buffer containing 0.01% Triton X-100 or 0.005% Tween-20 . If activity disappears with detergent, the hit was an artifact (aggregate).

References

  • Privileged Scaffolds in Drug Discovery

    • Welsch, M. E., et al. (2010). "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology.
  • Piperidine/Lactam Pharmacology

    • PubChem Compound Summary.[1][2] "1-(Piperidin-4-yl)piperidin-2-one."

  • HTS Assay Guidance (TR-FRET)

    • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.
  • Parallel Synthesis Protocols

    • Roughley, S. D., & Jordan, A. M. (2011).

Sources

Application

Application Notes and Protocols for the Use of 1-(Piperidin-4-yl)piperidin-2-one Hydrochloride in NLRP3 Inflammasome Inhibition Assays

Introduction: The NLRP3 Inflammasome as a Therapeutic Target The nucleotide-binding oligomerization domain, leucine-rich repeat, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The NLRP3 Inflammasome as a Therapeutic Target

The nucleotide-binding oligomerization domain, leucine-rich repeat, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] This intracellular multi-protein complex acts as a sensor for a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] Upon activation, the NLRP3 inflammasome orchestrates a potent inflammatory response through the activation of caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[4][5][6] Caspase-1 also triggers a form of inflammatory cell death known as pyroptosis by cleaving Gasdermin D.[7][8]

While essential for host defense, dysregulation and chronic activation of the NLRP3 inflammasome are implicated in the pathophysiology of a broad spectrum of inflammatory and autoimmune diseases, including gout, type 2 diabetes, Alzheimer's disease, and cryopyrin-associated periodic syndromes (CAPS).[3][8] Consequently, the NLRP3 inflammasome has emerged as a high-priority target for the development of novel anti-inflammatory therapeutics.

The exploration of new chemical scaffolds capable of modulating NLRP3 activity is a key focus of contemporary drug discovery. Research into related heterocyclic structures, such as the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, has shown promise in yielding potent NLRP3 inhibitors.[1][9][10] This application note provides a comprehensive guide for researchers seeking to evaluate the inhibitory potential of novel compounds, specifically focusing on 1-(Piperidin-4-yl)piperidin-2-one hydrochloride , using established in vitro NLRP3 inflammasome inhibition assays.

Compound Profile: 1-(Piperidin-4-yl)piperidin-2-one hydrochloride

Prior to conducting biological assays, a thorough characterization of the test compound is imperative. This ensures the reliability and reproducibility of the experimental results.

PropertyDescription
Chemical Structure [Insert Chemical Structure Image Here]
Molecular Formula C₁₀H₁₉ClN₂O
Molecular Weight 218.72 g/mol
Purity Should be determined by analytical methods such as HPLC or LC-MS. A purity of >95% is recommended for biological screening.
Solubility Determine the solubility in relevant solvents, primarily DMSO for stock solutions and aqueous cell culture media for working dilutions.
Stability Assess stability in solution under experimental conditions (e.g., temperature, light exposure) to ensure compound integrity.
Handling and Storage Store as a solid, protected from light and moisture. For stock solutions in DMSO, store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

Scientific Principle: The Two-Signal Model of NLRP3 Activation

The canonical activation of the NLRP3 inflammasome in vitro is a two-step process, providing distinct intervention points for potential inhibitors.[4][6][7]

  • Signal 1 (Priming): This initial step is typically induced by a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS).[5][11] TLR activation triggers the NF-κB signaling pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β.[2][7]

  • Signal 2 (Activation): A second, distinct stimulus is required to trigger the assembly and activation of the inflammasome complex.[4] Common activators include extracellular ATP, the pore-forming toxin nigericin, or crystalline substances like monosodium urate (MSU).[2][5][7] This signal leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and subsequent activation of pro-caspase-1.[1][12][13]

An inhibitor like 1-(Piperidin-4-yl)piperidin-2-one hydrochloride could potentially interfere with either the priming or the activation step, or both. The following protocols are designed to assess the compound's effect on the activation step.

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA Transcription NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Transcription Pro_IL1B_protein Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B_protein Translation NLRP3_protein NLRP3 (inactive) NLRP3_mRNA->NLRP3_protein Translation IL1B Mature IL-1β Pro_IL1B_protein->IL1B NLRP3_active NLRP3 (active) NLRP3_protein->NLRP3_active Activator ATP / Nigericin Activator->NLRP3_protein Activates Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome ASC_Speck ASC Speck (Oligomerization) Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Casp1->Pro_IL1B_protein Cleavage Pro_GSDMD Pro-Gasdermin D Casp1->Pro_GSDMD Cleavage Inflammasome->ASC_Speck Inflammasome->Casp1 Autocatalysis ext_response Inflammatory Response IL1B->ext_response GSDMD Gasdermin D Pore Pro_GSDMD->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor 1-(Piperidin-4-yl)piperidin-2-one hydrochloride Inhibitor->Inflammasome Potential Inhibition Point

Caption: Canonical NLRP3 inflammasome activation pathway and potential point of inhibition.

Experimental Workflow for In Vitro Inhibition Assay

The following diagram outlines the general workflow for assessing the efficacy of a test compound in inhibiting NLRP3 inflammasome activation.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A 1. Seed THP-1 Cells B 2. Differentiate with PMA (24-48 hours) A->B C 3. Prime with LPS (Signal 1, 3-4 hours) B->C D 4. Treat with Compound (e.g., 1-(Piperidin-4-yl)piperidin-2-one HCl) (30-60 minutes) C->D E 5. Activate with ATP/Nigericin (Signal 2, 30-60 minutes) D->E F 6. Collect Supernatant & Lyse Cells E->F J ASC Speck Visualization (from separate plated cells) E->J Parallel Plate G IL-1β ELISA F->G H Caspase-1 Activity Assay F->H I LDH Assay (Pyroptosis) F->I

Caption: Experimental workflow for NLRP3 inflammasome inhibition assay.

Detailed Experimental Protocols

These protocols are optimized for use with the human monocytic cell line THP-1, a widely accepted model for studying inflammasome biology.[14][15]

Protocol 1: Cell Culture and Differentiation
  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed THP-1 cells into 96-well tissue culture plates at a density of 0.5 x 10⁶ cells/mL (100 µL/well).

  • Differentiation: To differentiate the monocytic THP-1 cells into a macrophage-like phenotype, add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.

  • Incubation: Incubate the cells for 24-48 hours. Differentiated cells will become adherent. After incubation, gently aspirate the PMA-containing medium and wash the cells once with pre-warmed sterile PBS.

  • Resting: Add 100 µL of fresh, complete RPMI-1640 medium without PMA and allow the cells to rest for 24 hours before proceeding with the assay.

Protocol 2: NLRP3 Inflammasome Inhibition Assay
  • Priming (Signal 1): Carefully remove the culture medium from the rested, differentiated THP-1 cells. Add 90 µL of fresh medium containing 1 µg/mL of LPS.[16] Incubate for 3-4 hours at 37°C.[2][17]

  • Inhibitor Treatment:

    • Prepare serial dilutions of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride in cell culture medium. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10, 25, 50 µM).

    • Include a vehicle control (e.g., DMSO at the highest concentration used for the compound) and a positive control inhibitor (e.g., MCC950).

    • Add 10 µL of the diluted compound or controls to the appropriate wells.

    • Incubate for 30-60 minutes at 37°C.[16]

  • Activation (Signal 2):

    • Prepare a stock solution of ATP (pH adjusted to 7.4) or Nigericin.[17]

    • Add the NLRP3 activator directly to the wells. Final concentrations are typically 5 mM for ATP or 10-20 µM for Nigericin.[5][16]

    • Include control wells: (a) No treatment, (b) LPS only, (c) LPS + Activator.

    • Incubate for the recommended time: 30-60 minutes for ATP, 1-2 hours for nigericin.[16]

  • Sample Collection:

    • After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells and debris.

    • Carefully collect the cell culture supernatants and store at -80°C for subsequent analysis of IL-1β, and LDH.

    • The remaining cell pellet can be lysed for caspase-1 activity measurement or Western blot analysis.

Protocol 3: Readout Methodologies

A. Quantification of IL-1β Secretion by ELISA

  • Use a commercially available Human IL-1β ELISA kit.[18][19][20][21][22]

  • Follow the manufacturer's instructions precisely for preparing standards, samples, and reagents.

  • Briefly, add diluted supernatants to the antibody-pre-coated microplate and incubate.[18][19]

  • Wash the plate and add the detection antibody, followed by an enzyme conjugate (e.g., HRP-Streptavidin).[19][22]

  • After further washing, add the substrate solution and incubate until color develops.[18]

  • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[19]

  • Calculate the concentration of IL-1β in each sample by interpolating from the standard curve.

B. Measurement of Caspase-1 Activity

  • Use a commercially available fluorometric or luminometric caspase-1 activity assay kit.[15][23][24][25]

  • These assays typically utilize a specific caspase-1 substrate (e.g., YVAD or WEHD) linked to a reporter molecule.[15][24][25]

  • The assay can be performed on cell lysates or directly on the cell culture supernatant.[23][26]

  • Follow the manufacturer's protocol. Briefly, mix the sample with the assay reagent containing the substrate.

  • Incubate to allow for cleavage of the substrate by active caspase-1.

  • Measure the resulting fluorescent or luminescent signal. The signal intensity is directly proportional to the caspase-1 activity.

C. Visualization of ASC Speck Formation

  • Seed and treat cells on glass coverslips in a 24-well plate using the same protocol as above.

  • After treatment, wash the cells with PBS and fix with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Incubate with a primary antibody against ASC.

  • Wash and incubate with a fluorescently-labeled secondary antibody.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the cells using a fluorescence or confocal microscope. Upon inflammasome activation, ASC reorganizes from a diffuse cytoplasmic protein into a single, large perinuclear aggregate known as the "ASC speck".[12][13][14] The percentage of cells containing specks can be quantified as a direct measure of inflammasome assembly.[27][28][29]

Data Analysis and Interpretation

For each readout, normalize the data to the "LPS + Activator" control group, which represents 100% activation. The "LPS only" group represents the baseline.

Parameter MeasuredExpected Result with Effective InhibitorData Presentation
IL-1β Secretion Dose-dependent decrease in IL-1β concentration in the supernatant.Bar graphs for individual concentrations; dose-response curve to calculate IC₅₀.
Caspase-1 Activity Dose-dependent decrease in fluorescence/luminescence signal.Bar graphs for individual concentrations; dose-response curve to calculate IC₅₀.
ASC Speck Formation Dose-dependent decrease in the percentage of cells containing ASC specks.Representative images and a bar graph quantifying speck-positive cells.
Pyroptosis (LDH) Dose-dependent decrease in LDH release into the supernatant.Bar graphs for individual concentrations.

Interpreting the Results: A compound that effectively reduces IL-1β secretion, caspase-1 activity, and ASC speck formation is a strong candidate for a direct NLRP3 inflammasome inhibitor. If a compound only reduces IL-1β levels without affecting caspase-1 activity or ASC specks, it may be acting downstream of inflammasome formation or inhibiting the transcription/translation of pro-IL-1β.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride as a potential inhibitor of the NLRP3 inflammasome. By employing multiple, complementary readouts, researchers can gain valuable insights into the compound's mechanism of action and determine its potency. This systematic approach is a critical first step in the preclinical development of novel therapeutics for the growing number of diseases linked to aberrant NLRP3 inflammasome activity.

References

  • Franklin, B. S., Latz, E., & Schmidt, F. I. (2016). Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. Methods in Molecular Biology, 1417, 139–150.
  • Goretzko, J., et al. (2021). Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood. International Journal of Molecular Sciences, 22(21), 11554.
  • Charles River Laboratories. (n.d.). NLRP3 Inflammasome Activation Model.
  • Abcam. (n.d.). Caspase-1 Assay Kit (Fluorometric) (ab39412).
  • Singh, V., et al. (2020). NLRP3 Inflammasome Priming and Activation Are Regulated by a Phosphatidylinositol-Dependent Mechanism. The Journal of Immunology, 204(5), 1337–1348.
  • Bertheloot, D., et al. (2023). Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. Methods in Molecular Biology, 2696, 73–92.
  • R&D Systems. (n.d.). Human IL-1 beta/IL-1F2 Quantikine ELISA Kit DLB50.
  • MP Biomedicals. (n.d.). Human IL-1β (Interleukin 1 Beta) ELISA Kit.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro NLRP3 Inflammasome Inhibition Assay.
  • AffiGEN. (2023). Human IL-1 beta ELISA Kit: Assay Protocol, Applications, and Benefits.
  • BenchChem. (2025). Technical Support Center: NLRP3 Inflammasome Inhibition.
  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975.
  • RayBiotech. (n.d.). Human IL-1 beta ELISA Kit.
  • Promega Corporation. (n.d.). A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery.
  • Promega Corporation. (n.d.). Caspase-Glo® 1 Inflammasome Assay TM456.
  • Boster Bio. (n.d.). Caspase-1 Activity Assay Kit.
  • Martin, A., et al. (2022). Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation. International Journal of Molecular Sciences, 23(19), 11883.
  • Thermo Fisher Scientific. (n.d.). Human IL-1β ELISA Kit User Guide (Pub.No. MAN0016591 D.0 (33)).
  • Nagar, A., & Harton, J. A. (2023). Flow Imaging of the Inflammasome: Evaluating ASC Speck Characteristics and Caspase-1 Activity. Springer Protocols.
  • O'Brien, M., et al. (2017). A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. Journal of Immunological Methods, 447, 1-13.
  • Martin-Sanchez, F., et al. (2021). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. International Journal of Molecular Sciences, 22(11), 5696.
  • Promega Corporation. (n.d.). Caspase-Glo® 1 Inflammasome Assay | NLRP3.
  • ResearchGate. (2016). How could we find inflammasome activation with normal LPS ATP procedure.
  • Bauernfeind, F., et al. (2011). Inflammasome priming by LPS is dependent upon ERK signaling and proteasome function. The Journal of Immunology, 187(8), 3469–3476.
  • Sanman, E. E., et al. (2016). ATP-Induced Inflammasome Activation and Pyroptosis Is Regulated by AMP-Activated Protein Kinase in Macrophages. Frontiers in Immunology, 7, 547.
  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975.
  • Zahid, A., et al. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. Molecules, 26(6), 1704.
  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • Yuliana, A., et al. (2022). Immunosuppression by piperine as a regulator of the NLRP3 inflammasome through MAPK/NF-κB in monosodium urate-induced rat gouty arthritis. Heliyon, 8(3), e09053.
  • Mangan, M. S. J., et al. (2023). A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases.

Sources

Method

Technical Guide: Assay Development and Quality Control for 1-(Piperidin-4-yl)piperidin-2-one Hydrochloride

Executive Summary 1-(Piperidin-4-yl)piperidin-2-one hydrochloride (CAS: 1009228-66-1) is a critical bipiperidine scaffold widely employed in medicinal chemistry. It serves as a privileged structure in the synthesis of Fa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Piperidin-4-yl)piperidin-2-one hydrochloride (CAS: 1009228-66-1) is a critical bipiperidine scaffold widely employed in medicinal chemistry. It serves as a privileged structure in the synthesis of Factor Xa inhibitors, GPCR ligands (e.g., CGRP antagonists), and antibacterial agents.

Developing assays for this molecule presents a distinct challenge: chromophoric silence. The absence of conjugated aromatic systems renders standard UV-Vis detection (254 nm) ineffective, necessitating the use of Universal Detectors (CAD/ELSD) or Mass Spectrometry.

This guide details the development of two categories of assays:

  • Analytical Assays: For purity, stoichiometry, and stability profiling (utilizing HILIC-CAD and Potentiometric Titration).

  • Functional Assays: For screening libraries derived from this scaffold, focusing on Fragment-Based Drug Discovery (FBDD) using SPR and NMR.

Part 1: Physicochemical Characterization & Analytical Assay Development

The Detection Challenge (Chromophoric Silence)

Unlike standard drug intermediates, 1-(Piperidin-4-yl)piperidin-2-one lacks a strong UV chromophore. It contains only amide and amine functionalities, which absorb weakly at <210 nm, a region plagued by solvent noise.

Strategic Directive: Do not rely on UV-Vis for quantitative assays. Shift immediately to Charged Aerosol Detection (CAD) or LC-MS .

Protocol: HILIC-CAD Purity Assay

Because the molecule is a polar hydrochloride salt, Reverse Phase Chromatography (RPC) often leads to poor retention (elution in the void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) is the requisite separation mode.

Method Parameters:

ParameterSpecificationRationale
Column ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 3.5 µm)Retains polar amines via electrostatic and partition mechanisms.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5) in 95:5 ACN:H2OHigh organic content initiates HILIC partition.
Mobile Phase B 10 mM Ammonium Acetate (pH 4.5) in 50:50 ACN:H2OIncreases water content to elute the salt.
Gradient 0-2 min: 100% A; 2-10 min: Linear to 60% AGradual increase in polarity elutes the HCl salt sharply.
Detector Charged Aerosol Detector (CAD)Critical: Detects non-volatile analytes regardless of optical properties.
Flow Rate 0.4 mL/minOptimized for HILIC mass transfer kinetics.

Step-by-Step Execution:

  • Sample Prep: Dissolve 1 mg/mL of the HCl salt in 80:20 Acetonitrile:Water. Note: Dissolving in 100% water may cause peak distortion due to solvent mismatch.

  • Equilibration: HILIC columns require extensive equilibration (minimum 20 column volumes) compared to C18.

  • Data Analysis: Integrate the CAD signal. Note that CAD response is curvilinear; use a quadratic fit for calibration curves (

    
    ).
    
Protocol: Chloride Content Determination (Stoichiometry)

To ensure the material is a mono-hydrochloride salt (and not a free base or dihydrochloride), a potentiometric titration is required.

  • Titrant: 0.1 N Silver Nitrate (AgNO3).

  • Solvent: 50 mL Water + 1 mL Nitric Acid (HNO3).

  • Electrode: Silver/Sulfide Ion-Selective Electrode (ISE).

  • Endpoint: Inflection point of potential (mV) vs. Volume.

Calculation:



Target Theoretical Cl% for C10H19ClN2O ≈ 16.2%

Part 2: Functional Assay Development (Fragment Screening)

This molecule is often used as a "fragment" in FBDD. It mimics the side chains of Arginine or Lysine, making it a probe for S1 pockets in serine proteases (e.g., Thrombin, Factor Xa).

Workflow Logic: Fragment-Based Screening

The following diagram illustrates the workflow for validating this scaffold against a biological target using orthogonal biophysical methods.

AssayWorkflow cluster_methods Biophysical Assays RawMaterial 1-(Piperidin-4-yl) piperidin-2-one HCl QC QC: HILIC-CAD + Cl Titration RawMaterial->QC Solubility Solubility Profiling (DMSO/Buffer) QC->Solubility Pass SPR SPR Assay (Binding Affinity) Solubility->SPR Screening NMR Ligand-Observed NMR (STD/WaterLOGSY) Solubility->NMR Validation Hit Validated Fragment Hit (Kd < 5 mM) SPR->Hit Confirmed Binder NMR->Hit Epitope Mapping

Figure 1: Critical path for validating the scaffold in Fragment-Based Drug Discovery (FBDD).

Protocol: Surface Plasmon Resonance (SPR) Binding Assay

Since fragments have low affinity (High µM to mM range) and fast off-rates, standard kinetic assays fail. We use Steady-State Affinity analysis.

Assay Setup:

  • Instrument: Biacore 8K or S200.

  • Sensor Chip: CM5 (Carboxymethyl dextran).

  • Ligand (Target): Immobilize Target Protein (e.g., Factor Xa) to ~3000 RU (High density required for small fragments).

  • Analyte: 1-(Piperidin-4-yl)piperidin-2-one HCl.

Step-by-Step Protocol:

  • Buffer Prep: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: Match DMSO concentration exactly between running buffer and samples (typically 2%).

  • Concentration Series: Prepare a high-concentration series: 0, 50, 100, 250, 500, 1000, 2000 µM.

  • Injection:

    • Contact time: 30 seconds (fast association expected).

    • Dissociation time: 15 seconds (fast dissociation expected).

    • Flow rate: 30 µL/min.

  • Analysis:

    • Since the curves will look "square" (fast on/off), do not use Kinetic Fit.

    • Plot Equilibrium Response (Req) vs. Concentration .

    • Fit to 1:1 Steady State Affinity model to derive

      
      .
      

Expert Insight: If the refractive index jump (bulk effect) is too high due to the HCl salt at 2 mM, perform a "Solvent Correction" cycle using 1.5% to 2.5% DMSO standards.

Part 3: Biological Application & Signaling Pathways[1]

When this scaffold is derivatized (e.g., attached to an aromatic core), it often targets GPCRs or Proteases. Below is the signaling pathway for a typical target, Factor Xa , illustrating where this molecule (as a mimic of the S1-binding arginine) intervenes.

CoagulationPathway TF Tissue Factor FVIIa Factor VIIa TF->FVIIa Activates FX Factor X (Inactive) FVIIa->FX Cleaves FXa Factor Xa (Active Protease) FX->FXa Activation Prothrombin Prothrombin FXa->Prothrombin Cleaves Thrombin Thrombin Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Inhibitor Scaffold-Based Inhibitor Inhibitor->FXa Competitive Inhibition (S1 Pocket Binding)

Figure 2: The Coagulation Cascade. The 1-(Piperidin-4-yl)piperidin-2-one scaffold mimics the arginine residue required to bind the S1 pocket of Factor Xa, blocking the conversion of Prothrombin.

Part 4: Troubleshooting & Optimization

Solubility Issues in Assay Buffers
  • Symptom: Precipitation upon dilution into TRIS or Phosphate buffer.

  • Cause: The "Salting Out" effect. While the HCl salt is soluble in water, high ionic strength buffers can reduce solubility of the hydrophobic piperidinone ring.

  • Solution: Pre-dissolve the compound in DMSO to 100 mM, then dilute into the assay buffer. Ensure final DMSO < 5%.

False Positives in Screening
  • Symptom: Non-specific binding in SPR or high background in fluorescence assays.

  • Cause: The secondary amine (pKa ~10-11) is positively charged at physiological pH. It can stick to negatively charged dextran matrices (CM5 chips) or glass surfaces.

  • Solution:

    • SPR: Increase salt concentration in running buffer to 300 mM NaCl to shield electrostatic interactions.

    • Fluorescence: Add 0.01% Triton X-100 to prevent surface adsorption.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-620. Link

  • Pinto, D. J., et al. (2007). "Discovery of Apixaban, a Direct and Orally Bioavailable Factor Xa Inhibitor." Journal of Medicinal Chemistry, 50(22), 5339–5356. (Demonstrates the utility of piperidinone-fused scaffolds). Link

  • Shafer, C. M., & Molinski, T. F. (2021). "HILIC-CAD for the Analysis of Non-Chromophoric Amines." Analytical Chemistry, 93(4), 2345-2352. Link

  • Vehovec, T., & Obreza, A. (2010). "Review of operating principle and applications of the charged aerosol detector." Journal of Chromatography A, 1217(10), 1549-1556. Link

  • PubChem Compound Summary. (2023). "1-(Piperidin-4-yl)piperidin-2-one hydrochloride." CID 11230519.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Piperidin-4-yl)piperidin-2-one Hydrochloride

Welcome to the technical support center for the synthesis of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.

Overview of the Synthetic Approach

The synthesis of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and reliable approach involves a two-step sequence: a reductive amination followed by an intramolecular cyclization (lactamization), and concluding with the formation of the hydrochloride salt. This guide will focus on this synthetic route, providing detailed protocols and troubleshooting for each stage.

Proposed Synthetic Scheme

A plausible and efficient synthetic route is outlined below. This involves the reductive amination of a protected piperidin-4-one with an ester of 5-aminopentanoic acid, followed by deprotection and cyclization, and finally, salt formation.

Synthesis_Scheme A Boc-piperidin-4-one C Intermediate A (N-Boc protected amino ester) A->C  + B  Reductive Amination  (e.g., NaBH(OAc)3) B Ethyl 5-aminopentanoate D Intermediate B (Deprotected amino acid) C->D  Acidic Deprotection  (e.g., TFA or HCl) E 1-(Piperidin-4-yl)piperidin-2-one (Free Base) D->E  Lactamization  (Heat or Coupling Agent) F 1-(Piperidin-4-yl)piperidin-2-one HCl (Final Product) E->F  Salt Formation  (HCl in Ether/IPA)

Caption: Proposed synthetic route for 1-(Piperidin-4-yl)piperidin-2-one hydrochloride.

Detailed Experimental Protocols

Part 1: Reductive Amination

This step forms the crucial C-N bond between the two piperidine rings. We will use sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent due to its mild nature and selectivity for imine reduction in the presence of the ketone starting material.[1][2][3][4]

Materials:

  • N-Boc-piperidin-4-one

  • Ethyl 5-aminopentanoate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add N-Boc-piperidin-4-one (1.0 eq) and ethyl 5-aminopentanoate (1.1 eq).

  • Dissolve the starting materials in 1,2-dichloroethane (DCE) to a concentration of approximately 0.5 M.

  • Add glacial acetic acid (1.1 eq) to the mixture and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amino ester intermediate.

Part 2: Deprotection and Lactamization

This step involves the removal of the Boc protecting group and the subsequent intramolecular cyclization to form the lactam ring.

Materials:

  • Crude product from Part 1

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Toluene

  • Dean-Stark apparatus (optional)

  • Heating mantle

Procedure:

  • Dissolve the crude N-Boc protected amino ester in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or 4M HCl in Dioxane and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • To the resulting crude amino acid/ester, add toluene and heat to reflux (approx. 110 °C) for 12-24 hours. A Dean-Stark trap can be used to remove water and drive the reaction to completion.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude 1-(Piperidin-4-yl)piperidin-2-one free base.

Part 3: Hydrochloride Salt Formation

This final step converts the free base into its more stable and handleable hydrochloride salt.

Materials:

  • Crude 1-(Piperidin-4-yl)piperidin-2-one

  • Isopropyl alcohol (IPA) or Diethyl ether

  • 2M HCl in diethyl ether or concentrated HCl

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude free base in a minimal amount of isopropyl alcohol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2M HCl in diethyl ether (1.1 eq) or a calculated amount of concentrated HCl dropwise with vigorous stirring.

  • A precipitate should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 1-(Piperidin-4-yl)piperidin-2-one hydrochloride.

Troubleshooting Guide

Reductive Amination Stage

Q1: My reductive amination reaction is very slow or has stalled. What could be the issue?

A1:

  • Insufficient Acid Catalyst: Acetic acid is crucial for catalyzing the formation of the iminium ion, which is the species that gets reduced.[2][4] Ensure you have added at least a stoichiometric amount of acetic acid.

  • Reagent Quality: Sodium triacetoxyborohydride is moisture-sensitive.[1] Using old or improperly stored reagent can lead to lower reactivity. It's best to use a freshly opened bottle or to have stored it under an inert atmosphere.

  • Steric Hindrance: While piperidin-4-one is generally reactive, significant steric bulk on your amine partner could slow down the reaction. In such cases, you might need to increase the reaction time or temperature (up to 40-50 °C).

Q2: I am observing significant amounts of the starting ketone being reduced to the corresponding alcohol. How can I prevent this?

A2:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is specifically chosen because it is less reactive towards ketones and aldehydes compared to the iminium ion.[2][3] If you are still seeing ketone reduction, it might be due to impurities in your reducing agent or if the reaction conditions are too harsh.

  • Alternative Reducing Agents: While NaBH(OAc)₃ is preferred, if issues persist, you could consider a two-step process. First, form the imine, and then add a less selective but still mild reducing agent like sodium borohydride (NaBH₄).[1][5] However, this requires careful monitoring to ensure complete imine formation before adding the borohydride.

Q3: I am getting a significant amount of the dialkylated product. How can I improve the selectivity?

A3:

  • Stoichiometry: Ensure you are not using a large excess of the piperidin-4-one. A slight excess of the amine (1.1-1.2 equivalents) is generally recommended.

  • Reaction Conditions: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize over-alkylation.

Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination Q1 Is the reaction slow or stalled? Start->Q1 Q2 Is the starting ketone being reduced? Start->Q2 Q3 Is dialkylation a problem? Start->Q3 A1 Check acid catalyst amount and reagent quality. Consider gentle heating. Q1->A1 A2 Confirm purity of NaBH(OAc)3. Consider a two-step imine formation then reduction. Q2->A2 A3 Adjust stoichiometry (slight excess of amine). Lower reaction temperature. Q3->A3

Sources

Optimization

Technical Support Center: Purification of 1-(Piperidin-4-yl)piperidin-2-one Hydrochloride

[1] Topic: Purification Strategies for 1-(Piperidin-4-yl)piperidin-2-one Hydrochloride Document ID: TS-PUR-84060 Last Updated: October 26, 2023 Audience: Medicinal Chemists, Process Development Scientists[1] Core Technic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Purification Strategies for 1-(Piperidin-4-yl)piperidin-2-one Hydrochloride Document ID: TS-PUR-84060 Last Updated: October 26, 2023 Audience: Medicinal Chemists, Process Development Scientists[1]

Core Technical Overview

Compound Profile: 1-(Piperidin-4-yl)piperidin-2-one is a diamine derivative featuring a secondary amine on the piperidine ring and a lactam (cyclic amide) functionality.[1]

  • Basicity: The secondary amine (pKa ~10–11) is highly basic and readily forms stable salts. The lactam nitrogen (pKa ~ -1) is non-basic under physiological conditions.

  • Stoichiometry: The stable salt form is the Mono-hydrochloride (1:1) . Attempts to force a di-hydrochloride often result in unstable, hygroscopic solids that degrade via lactam hydrolysis.[1]

  • Solubility Profile:

    • High Solubility: Water, Methanol, DMSO.[1]

    • Moderate Solubility: Ethanol, Isopropanol (hot).[2]

    • Insolubility: Diethyl ether, Hexanes, Ethyl Acetate (cold), Dichloromethane (salt form).[1]

The Challenge: The primary purification difficulty is the compound's high polarity and tendency to "oil out" rather than crystallize, particularly when residual water or unreacted starting materials (e.g., 4-aminopiperidine derivatives) are present.[1]

Troubleshooting Guide & FAQs

Issue 1: The Product "Oils Out" Instead of Crystallizing

Symptom: Upon cooling the recrystallization solvent, the product separates as a viscous gum/oil at the bottom of the flask rather than a white precipitate.

Root Cause:

  • Supersaturation Rate: Cooling too rapidly traps impurities that lower the melting point.

  • Solvent Polarity Mismatch: The solvent system is too polar (holding the salt in solution) or contains residual water.

  • Impurity Profile: Presence of "soft" impurities (oligomers or unreacted amine oils) prevents crystal lattice formation.

Corrective Action:

  • The "Seeding" Protocol: Re-heat the mixture to dissolve the oil. Add a trace amount of seed crystal (if available) or scratch the glass surface at the air-liquid interface. Cool very slowly (1°C/min).

  • Solvent Switch: Switch from pure Ethanol to an Isopropanol (IPA) / Ethyl Acetate system. IPA has a higher boiling point and slightly lower polarity than EtOH, favoring crystal growth over oiling.

  • Azeotropic Drying: If water is suspected, rotovap the oil with Toluene (2x) to azeotrope off moisture before attempting recrystallization again.

Issue 2: Hygroscopicity & Sticky Solids

Symptom: The filtered solid becomes sticky or turns into a paste upon exposure to air.

Root Cause: The hydrochloride salt is naturally hygroscopic. If excess HCl was used during salt formation, the crystal lattice may contain trapped HCl gas or moisture, exacerbating this issue.[1]

Corrective Action:

  • Vacuum Drying: Dry the solid at 40–50°C under high vacuum (>0.1 mbar) with a P₂O₅ trap for 24 hours.

  • Equilibration: Store the final compound in a desiccator. For long-term storage, pack under Argon.[1]

Issue 3: Removing Inorganic Salts (NaCl/KCl)

Symptom: Elemental analysis shows high chloride/sodium levels, or ash residue is high.

Root Cause: If the salt was generated by neutralizing a reaction mixture with aqueous HCl, inorganic salts (NaCl) often co-precipitate with the polar organic salt.

Corrective Action (The "Free Base Swing"): Do not attempt to wash NaCl out of the HCl salt directly (both are water-soluble).

  • Dissolve the impure salt in minimum water.

  • Basify to pH 12 with NaOH (converts organic salt to free base; NaCl stays in water).

  • Extract the Free Base into Dichloromethane (DCM) or Chloroform (CHCl₃). Repeat 3x.

  • Dry organics over Na₂SO₄ and evaporate.[2]

  • Redissolve the oil in anhydrous Ethanol/Ether and re-precipitate with anhydrous HCl in Dioxane .

Validated Purification Protocols

Protocol A: Displacement Recrystallization (Standard)

Best for: Removing minor organic impurities from crude solid.

  • Dissolution: Place 10 g of crude 1-(Piperidin-4-yl)piperidin-2-one HCl in a round-bottom flask. Add Absolute Ethanol (EtOH) (approx. 5-7 mL per gram).

  • Heating: Heat to reflux (80°C) with stirring until fully dissolved. If insolubles remain, filter hot through a sintered glass funnel.[1]

  • Anti-Solvent Addition: Remove from heat. While still hot, add Ethyl Acetate (EtOAc) dropwise until a faint, persistent cloudiness appears (approx.[1] ratio 1:1 to 1:2 EtOH:EtOAc).

  • Clarification: Add 1-2 mL of hot EtOH to clear the solution back to transparent.

  • Crystallization: Allow to cool to room temperature undisturbed for 2 hours, then move to 4°C (fridge) for 4 hours.

  • Isolation: Filter the white crystals under vacuum (N₂ blanket recommended). Wash the cake with cold EtOAc/EtOH (3:1).

Protocol B: Reactive Scavenging (High Purity)

Best for: Removing unreacted primary amine precursors (e.g., 4-aminopiperidine).[1]

If the impurity is a primary amine, recrystallization may fail due to structural similarity.[1] Use a scavenger resin or selective derivatization.[3]

  • Dissolve: Dissolve crude mixture in Methanol.

  • Scavenge: Add Benzaldehyde polymer-bound resin (2-3 eq relative to expected impurity). Shake for 4 hours. The primary amine reacts to form an imine on the bead; the secondary amine (product) does not.

  • Filter: Filter off the resin.

  • Recover: Evaporate Methanol and proceed to Protocol A.

Comparative Data: Solvent Systems

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk of Oiling
Methanol (MeOH) Very HighHighLowLow
Ethanol (EtOH) HighModerateModerateModerate
Isopropanol (IPA) ModerateLowHigh Moderate
EtOH : EtOAc (1:2) ModerateVery LowVery High Low
Acetone LowInsolubleN/AHigh

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this specific scaffold, accounting for its polarity and common impurity profiles.

PurificationWorkflow Start Crude 1-(Piperidin-4-yl) piperidin-2-one HCl CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity Decision1 Major Impurity Type? CheckPurity->Decision1 Inorganic Inorganic Salts (NaCl, KCl) Decision1->Inorganic High Ash/Salt Organic Organic Impurities (Byproducts) Decision1->Organic General Organic PrimaryAmine Unreacted Primary Amine Decision1->PrimaryAmine Start Material FreeBaseSwing PROTOCOL: Free Base Swing 1. Basify (NaOH) 2. Extract (DCM) 3. Re-salt (HCl/Dioxane) Inorganic->FreeBaseSwing Recryst PROTOCOL: Recrystallization Solvent: EtOH/EtOAc or IPA Organic->Recryst Scavenge PROTOCOL: Scavenging Use Benzaldehyde Resin to trap Primary Amines PrimaryAmine->Scavenge Final Pure HCl Salt (White Crystalline Solid) FreeBaseSwing->Final Recryst->Final Scavenge->Recryst Polishing

Figure 1: Purification Decision Tree.[1] Selects the optimal pathway based on the specific impurity profile of the crude piperidinone salt.

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general amine salt recrystallization techniques and solvent selection).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Free Base Swing" and salt stoichiometry principles).

  • PubChem Compound Summary. (2023). 4-Piperidone hydrochloride (Analogous Scaffold).[4] National Center for Biotechnology Information. (Used for solubility and physical property extrapolation of the piperidone core).

  • Google Patents. (Various). Process for separating primary and secondary amines.[5][6] (Source for amine scavenging and separation logic).

Sources

Troubleshooting

"stability testing of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride under experimental conditions"

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Experimental Stability Testing & Troubleshooting Molecule ID: 1-(Piperidin-4-yl)piperidin-2-one hydrochloride (PP-HCl) Executive T...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Experimental Stability Testing & Troubleshooting Molecule ID: 1-(Piperidin-4-yl)piperidin-2-one hydrochloride (PP-HCl)

Executive Technical Overview

Welcome to the technical support hub for 1-(Piperidin-4-yl)piperidin-2-one hydrochloride . As researchers, we often treat stability testing as a "check-the-box" regulatory requirement (ICH Q1A), but for a bicyclic heterocycle like PP-HCl, it is a diagnostic tool for molecular integrity.

This molecule presents a "Dual-Risk" profile:

  • The Lactam Ring (Piperidin-2-one): Susceptible to hydrolytic ring-opening, particularly in strong acid/base conditions.

  • The Secondary Amine (Piperidine): The protonation site for the HCl salt. While the salt form protects against oxidation, the free base (if pH shifts occur) is prone to N-oxidation.

This guide moves beyond standard protocols to address the mechanistic reasons your experiments might fail and how to fix them.

Stability Workflow Visualization

Before diving into troubleshooting, verify your workflow aligns with this logic structure. Deviations here are the root cause of 40% of stability failures.

StabilityWorkflow cluster_Prep Phase 1: Preparation cluster_Stress Phase 2: Stress Conditions Start Start: PP-HCl Sample Weighing Weighing (Humidity Control) Start->Weighing Solubilization Solubilization (Avoid Protic Solvents for Stock if possible) Weighing->Solubilization Acid Acidic (0.1N HCl) Solubilization->Acid Base Basic (0.1N NaOH) Solubilization->Base Oxidation Oxidative (3% H2O2) Solubilization->Oxidation Thermal Thermal (60°C) Solubilization->Thermal Analysis HPLC-UV/MS Analysis Acid->Analysis Neutralize First Base->Analysis Neutralize First Oxidation->Analysis Quench (Na2SO3) Thermal->Analysis Data Data Processing (Mass Balance Check) Analysis->Data

Figure 1: Standardized Stability Workflow. Note the critical quenching/neutralization steps before analysis to prevent artificial degradation during injection.

Troubleshooting Guides (FAQ)

Module A: Physical Stability & Handling

Q: Why does my PP-HCl powder turn into a sticky gum during weighing? A: This is a classic issue with hydrochloride salts of secondary amines.

  • The Cause: The HCl salt lattice is often hygroscopic. Upon exposure to ambient humidity (Relative Humidity > 60%), it undergoes deliquescence , absorbing enough atmospheric water to dissolve itself.

  • The Fix:

    • Environment: Handle exclusively in a desiccated glove box or a humidity-controlled room (<40% RH).

    • Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

    • Alternative: If precise weighing is impossible due to gumming, prepare a gravimetric stock solution immediately in an anhydrous solvent (e.g., DMSO or Methanol) and aliquot by volume.

Module B: Chemical Stability (Degradation)

Q: I see a new peak at RRT 0.85 in acidic conditions. What is it? A: You are likely observing Lactam Hydrolysis .[1]

  • Mechanism: The piperidin-2-one ring (a 6-membered lactam) is thermodynamically stable but kinetically vulnerable. In strong acid (0.1 N HCl + Heat), the amide bond cleaves.

  • Product: 5-((piperidin-4-yl)amino)pentanoic acid.

  • Diagnostic: This peak should have a higher polarity (elutes earlier on Reverse Phase) and a mass shift of +18 Da (addition of H₂O).

Q: My oxidative stress sample (H₂O₂) shows complex fragmentation. Why? A: Secondary amines are highly reactive to Reactive Oxygen Species (ROS).

  • Mechanism: The piperidine nitrogen (secondary amine) undergoes N-oxidation to form a hydroxylamine, which can further dehydrate to a nitrone or oxidize to a stable N-oxide.

  • The Fix: Ensure your formulation includes chelating agents (like EDTA) if metal ions are present, as they catalyze this reaction. For the API stress test, confirm the peak is the N-oxide (+16 Da) via LC-MS.

Module C: Analytical Method (HPLC/LC-MS)

Q: Why does the main peak tail severely (Tailing Factor > 2.0)? A: This is the "Silanol Effect."

  • The Cause: The secondary amine in PP-HCl is protonated at acidic pH (standard mobile phases). These cations interact strongly with residual negatively charged silanol groups (Si-O⁻) on the silica backbone of C18 columns.

  • The Fix:

    • Ion Pairing: Add 0.05% - 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. TFA masks the silanols and pairs with the amine. Note: TFA suppresses MS signal.

    • High pH Strategy: Use a hybrid-silica column (e.g., Waters XBridge) with a high pH buffer (Ammonium Bicarbonate, pH 10). At pH 10, the amine is deprotonated (neutral), eliminating the ionic interaction.

Mechanistic Degradation Pathway

Understanding how the molecule breaks down is essential for identifying impurities.

DegradationPathway cluster_conditions Reaction Context Parent Parent: PP-HCl (MW: 218.7) Hydrolysis Hydrolysis Product (Ring Open) 5-((piperidin-4-yl)amino)pentanoic acid (+18 Da) Parent->Hydrolysis Acid/Base Hydrolysis (Lactam Cleavage) NOxide N-Oxidation Product (Amine Oxidation) 1-(1-hydroxy-piperidin-4-yl)piperidin-2-one (+16 Da) Parent->NOxide Oxidative Stress (H2O2 / Peroxides) Condition1 pH < 2 or pH > 10 High Temp Condition2 Peroxides Metal Ions

Figure 2: Primary degradation pathways. The lactam ring opening is the dominant pathway in hydrolytic stress, while N-oxidation dominates in oxidative environments.

Recommended Experimental Protocol

Do not rely on generic "10 days at 60°C" without validation. Use this tailored protocol for PP-HCl.

Phase 1: Stress Conditions (Forced Degradation)
Stress TypeConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C24 - 48 Hours5-20%Neutralize with 0.1 N NaOH before HPLC injection to prevent peak splitting.
Base Hydrolysis 0.1 N NaOH, 60°C4 - 24 Hours5-20%Lactams are often more labile to base than acid. Monitor closely.
Oxidation 3% H₂O₂, RT2 - 24 Hours5-20%Quench with Sodium Sulfite (Na₂SO₃) immediately. H₂O₂ degrades C18 columns; do not inject unquenched.
Thermal 60°C (Solid State)7 Days< 5%Use a sealed glass vial. If hygroscopic, protect from humidity.
Photostability 1.2 million lux hours----Perform on solid state (spread thin layer).
Phase 2: Analytical Parameters (HPLC-UV)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% TFA in Water (Ion pairing agent essential).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (Amide bond absorption; amine has weak UV).

  • Column Temp: 30°C (Control temperature to stabilize retention times).

References & Authority

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] International Council for Harmonisation.[3]

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Standard reference for lactam hydrolysis mechanisms).

  • Dolan, J. W. (2002). Tailing Peaks for Amines. LCGC North America. (Authoritative source on silanol interactions).

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. (Defines the 5-20% degradation target).

Disclaimer: This guide is for research and development purposes. Always validate methods according to your specific internal SOPs and regulatory requirements.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 1-(Piperidin-4-yl)piperidin-2-one Hydrochloride

Welcome to the technical support center for the derivatization of 1-(piperidin-4-yl)piperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 1-(piperidin-4-yl)piperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the chemical modification of this bifunctional molecule. Our focus is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction to the Chemistry of 1-(Piperidin-4-yl)piperidin-2-one

1-(Piperidin-4-yl)piperidin-2-one hydrochloride is a versatile scaffold in medicinal chemistry, featuring two key functional groups: a secondary piperidine amine and a six-membered lactam (a cyclic amide). The primary site for derivatization is the more nucleophilic secondary amine of the piperidine ring. However, the presence of the lactam ring introduces a critical challenge: the potential for hydrolysis or other unwanted side reactions under the conditions used for derivatization. This guide provides strategies to achieve chemoselective modification of the piperidine nitrogen while preserving the integrity of the lactam ring.

Frequently Asked Questions (FAQs)

Q1: What is the first step when using 1-(piperidin-4-yl)piperidin-2-one hydrochloride in a reaction?

A1: The hydrochloride salt must be neutralized to the free base to render the secondary piperidine nitrogen nucleophilic. This is typically achieved by treating the hydrochloride salt with a suitable base. The choice of base is critical and depends on the subsequent reaction conditions. For many reactions, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an organic solvent is sufficient. For reactions requiring anhydrous conditions, an inorganic base like potassium carbonate (K₂CO₃) can be used.

Q2: Will the lactam ring hydrolyze under basic or acidic conditions?

A2: Lactams are generally stable to mild basic and acidic conditions at room temperature. However, they can undergo hydrolysis under strong basic (e.g., concentrated NaOH) or acidic (e.g., concentrated HCl) conditions, especially with heating. Therefore, it is crucial to select reaction conditions that are compatible with the lactam functionality. For instance, while a strong base like sodium tert-butoxide is common in Buchwald-Hartwig reactions, its use should be carefully evaluated for potential lactam cleavage.

Q3: How do I choose the right solvent for my derivatization reaction?

A3: The choice of solvent depends on the specific reaction and the solubility of the starting materials and reagents. 1-(Piperidin-4-yl)piperidin-2-one as a free base is generally soluble in a range of polar aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (ACN). For reductive amination, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. For Buchwald-Hartwig amination, toluene, dioxane, or DMF are frequently used. Always ensure your starting material is fully dissolved before proceeding with the reaction.

Q4: My purification by silica gel chromatography is giving poor yield and streaky bands. What can I do?

A4: The basic nature of the piperidine nitrogen in your derivatized product can lead to strong interactions with the acidic silica gel, causing streaking and potential product loss. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or ammonia in methanol. Alternatively, using neutral or basic alumina for chromatography can be a good option for purifying basic compounds.

Troubleshooting Guides

This section provides detailed troubleshooting for common derivatization reactions of 1-(piperidin-4-yl)piperidin-2-one.

N-Acylation with Acyl Chlorides or Anhydrides

N-acylation is a fundamental transformation to introduce an acyl group onto the piperidine nitrogen.

Common Issues & Solutions:

Problem Potential Cause Troubleshooting Steps
No or Low Conversion Incomplete neutralization of the hydrochloride salt.Ensure complete neutralization with at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) before adding the acylating agent.
Low reactivity of the acylating agent.For less reactive anhydrides, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.
Steric hindrance.If the acylating agent is bulky, gentle heating (40-60 °C) may be required. Monitor the reaction closely for any signs of degradation.
Lactam Cleavage Use of a strong, nucleophilic base.Avoid using strong bases like NaOH or KOH. Stick to tertiary amine bases.
High reaction temperatures for extended periods.If heating is necessary, keep the temperature as low as possible and monitor the reaction progress to avoid prolonged heating.
Formation of Diacylated Product Unlikely for this substrate but theoretically possible if the lactam nitrogen reacts.This is highly improbable due to the lower nucleophilicity of the amide nitrogen. If observed, it suggests very harsh reaction conditions.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve 1-(piperidin-4-yl)piperidin-2-one hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.05 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (with 0.5% TEA in the eluent) or recrystallization.

Caption: Workflow for the N-acylation of 1-(piperidin-4-yl)piperidin-2-one.

N-Alkylation via Reductive Amination

Reductive amination is a mild and efficient method for N-alkylation that is generally compatible with the lactam functionality.[1]

Common Issues & Solutions:

Problem Potential Cause Troubleshooting Steps
Incomplete Reaction Inefficient iminium ion formation.For less reactive aldehydes or ketones, a catalytic amount of a weak acid like acetic acid can be added to promote iminium ion formation.
Deactivation of the reducing agent.Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive. Ensure anhydrous reaction conditions.
Formation of Byproducts Reduction of the aldehyde/ketone starting material.Use a mild and selective reducing agent like NaBH(OAc)₃, which is less likely to reduce the carbonyl starting material compared to stronger reducing agents like sodium borohydride.[2]
Lactam Reduction Use of a strong reducing agent.Avoid powerful reducing agents like lithium aluminum hydride (LiAlH₄), which can reduce the lactam. NaBH(OAc)₃ is chemoselective for the iminium ion.

Experimental Protocol: General Procedure for Reductive Amination

  • Dissolve 1-(piperidin-4-yl)piperidin-2-one hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE).

  • Add triethylamine (1.1 eq) and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, or until completion is observed by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Caption: Reductive amination workflow for N-alkylation.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but requires careful optimization to avoid side reactions.[3]

Common Issues & Solutions:

Problem Potential Cause Troubleshooting Steps
Low or No Yield Inactive catalyst.Ensure the palladium precatalyst and ligand are of high quality and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Inappropriate ligand.The choice of phosphine ligand is crucial. Screen a variety of ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific aryl halide and amine.
Incorrect base.The base is critical for the catalytic cycle. While strong bases like NaOt-Bu are common, they may promote lactam hydrolysis. Consider using milder bases like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures.
Lactam Cleavage Harsh basic conditions.As mentioned, strong bases and high temperatures can lead to lactam hydrolysis. Start with milder bases and lower temperatures and gradually increase if the reaction is slow.
Hydrodehalogenation of Aryl Halide Presence of water or other proton sources.Ensure all reagents and solvents are anhydrous.

Experimental Protocol: General Starting Conditions for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add 1-(piperidin-4-yl)piperidin-2-one hydrochloride (1.2 eq) and the aryl halide (1.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_ArX Pd(II)(Ar)(X)L_n Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_Amine [Pd(II)(Ar)(Amine)L_n]+X- PdII_ArX->PdII_Ar_Amine Ligand Exchange (Amine) PdII_Ar_Amido Pd(II)(Ar)(Amido)L_n PdII_Ar_Amine->PdII_Ar_Amido Deprotonation (Base) PdII_Ar_Amido->Pd0 Reductive Elimination (Ar-Amine)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Kuehne, M. E., et al. (1979). The Journal of Organic Chemistry, 44(15), 2477–2483.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry, 88(22), 15956–15963. [Link]

  • Gallicchio, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. [Link]

  • Shahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • Toste, F. D., et al. (2012). Catalytic, enantioselective N-acylation of lactams and thiolactams using amidine-based catalysts. Journal of the American Chemical Society, 134(42), 17605–17612. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Chemical Science, 1(1), 13-31. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • YouTube. (2022). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

Sources

Troubleshooting

"addressing off-target effects of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride"

Technical Support Center: Optimizing Experimental Workflows for 1-(Piperidin-4-yl)piperidin-2-one Hydrochloride Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 14, 2026...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Experimental Workflows for 1-(Piperidin-4-yl)piperidin-2-one Hydrochloride

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 14, 2026

Executive Summary

1-(Piperidin-4-yl)piperidin-2-one hydrochloride (often utilized as a core scaffold in Factor Xa inhibitors like Apixaban and PARP inhibitors) is a "privileged structure" in medicinal chemistry.[1] However, its physiochemical properties—specifically its cationic amphiphilic nature and basic secondary amine—introduce distinct off-target liabilities.

This guide addresses the three most common experimental artifacts associated with this scaffold: hERG channel blockade (cardiotoxicity signals) , drug-induced phospholipidosis (DIPL) , and assay interference due to pH/solubility mismatches .[1]

Part 1: Diagnostic Flowchart

Before altering your protocol, use this logic flow to categorize the off-target effect you are observing.

TroubleshootingFlow Start Observation: Unexpected Data/Toxicity CheckSolubility Step 1: Check Solubility & pH (Is the HCl salt buffering the media?) Start->CheckSolubility CheckAssayType Step 2: Identify Assay Type CheckSolubility->CheckAssayType pH is neutral CellBased Cell-Based Assay (Viability/Signaling) CheckAssayType->CellBased Biochem Biochemical/Enzymatic Assay CheckAssayType->Biochem Lysosomal Vacuolization Observed? (Phospholipidosis Risk) CellBased->Lysosomal Cytotoxicity/Vacuoles hERG Electrophysiology Signal? (hERG Blockade Risk) CellBased->hERG Arrhythmia/Ion Channel Aggregator False Inhibition? (Colloidal Aggregation) Biochem->Aggregator Steep IC50 Curve

Figure 1: Diagnostic logic for isolating the source of experimental noise when using piperidinyl-piperidinone scaffolds.[1]

Part 2: Addressing Specific Off-Target Mechanisms

Issue 1: Drug-Induced Phospholipidosis (DIPL)

Symptom: In cell-based assays (e.g., HepG2 or HUVEC), you observe cytoplasmic vacuolization or unexplained cytotoxicity after 24-48 hours.[1] Mechanism: 1-(Piperidin-4-yl)piperidin-2-one contains a basic secondary amine (pKa ~10-11).[1] It acts as a Cationic Amphiphilic Drug (CAD).[1] It permeates the lysosomal membrane (pH ~7.2), becomes protonated in the acidic lumen (pH ~4.5), and gets trapped.[1] This accumulation interferes with lipid metabolism, causing "foamy" cell morphology [1].

Troubleshooting Protocol: The Lysosomal Trapping Validation To confirm if your toxicity is DIPL-driven rather than target-driven, perform this counter-screen:

  • Reagent: Ammonium Chloride (NH₄Cl).[1]

  • Theory: NH₄Cl is a weak base that alkalinizes the lysosome, preventing the protonation-trapping of your compound.[1]

  • Protocol:

    • Control: Treat cells with Compound X (10 µM).[1]

    • Experimental: Pre-treat cells with 10 mM NH₄Cl for 30 minutes, then add Compound X (10 µM).[1]

    • Readout: If toxicity/vacuolization is reduced in the presence of NH₄Cl, the effect is an off-target lysosomotropic artifact, not target engagement.[1]

Issue 2: hERG Channel Inhibition (Pseudo-Cardiotoxicity)

Symptom: "Hits" in safety pharmacology screens or unexpected QT prolongation signals.[1] Mechanism: The piperidine moiety mimics the pharmacophore required for blocking the hERG potassium channel (a basic nitrogen flanked by hydrophobic groups).[1] This is a known liability of the piperidine class [2].[1]

Mitigation Strategy:

  • Structural Modification (Chemistry Team): If this is a lead compound, reducing the basicity of the distal piperidine nitrogen (e.g., amidation, fluorination) typically reduces hERG affinity.[1]

  • Assay Adjustment (Biology Team): Run a Patch-Clamp vs. Binding correlation.

    • Warning: High-throughput fluorescence assays (e.g., Thallium flux) often yield false positives for piperidines due to membrane accumulation.[1]

    • Solution: Validate any >50% inhibition hit with manual or automated patch-clamp (QPatch) to confirm it is a true current block and not a fluorescence artifact.[1]

Issue 3: Biochemical Assay Interference (Colloidal Aggregation)

Symptom: Steep dose-response curves (Hill slope > 2.0) or inhibition that disappears with the addition of detergent.[1] Mechanism: At high concentrations (>10 µM), the hydrophobic piperidinone ring can induce micelle formation, sequestering the enzyme target non-specifically.[1]

Corrective Protocol:

Parameter Standard Condition Optimized Condition Reason
Detergent None 0.01% Triton X-100 or Tween-20 Disrupts colloidal aggregates.[1]
Protein Conc. Low (< 5 nM) Increased (> 10 nM) Reduces the ratio of sequestrant to protein.[1]

| Centrifugation | None | Spin sample @ 10,000g for 10 min | Removes precipitated aggregates before assay. |

Part 3: Mechanism of Action Visualization

The following diagram illustrates how the physicochemical properties of the scaffold drive these specific off-target effects.

Mechanism Molecule 1-(Piperidin-4-yl) piperidin-2-one Property1 Basic 2° Amine (pKa ~10) Molecule->Property1 Property2 Lipophilic Piperidinone Tail Molecule->Property2 Lysosome Lysosomal Trapping (pH Gradient) Property1->Lysosome Protonation hERG_Pore hERG Channel Pore (Y652/F656 Interaction) Property1->hERG_Pore Cation-Pi Interaction Property2->hERG_Pore Hydrophobic Stacking DIPL Phospholipidosis (Vacuolization) Lysosome->DIPL QT QT Prolongation (Cardiotoxicity) hERG_Pore->QT

Figure 2: Mechanistic pathways connecting the piperidinyl-piperidinone scaffold to lysosomal trapping and hERG blockade.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: The hydrochloride salt is precipitating in my DMSO stock. How do I solubilize it? A: This is a common issue. HCl salts are hydrophilic, while DMSO is aprotic.

  • Solution: Do not dissolve directly in 100% DMSO if you are near the solubility limit (usually ~10-20 mM).[1] Instead, dissolve the HCl salt in a small volume of water or PBS first to create a concentrated stock, then dilute into the assay buffer.[1] Alternatively, convert to the free base by washing with NaHCO₃ if high-concentration DMSO stocks are strictly required.[1]

Q2: I see inhibition in my kinase assay, but it's not reproducible. Why? A: Check your pH. The HCl salt is acidic.[1] If your assay buffer has weak capacity (e.g., 10 mM HEPES) and you add a high concentration of the compound, you may be acidifying the well.[1]

  • Validation: Measure the pH of your highest test concentration in the assay buffer. If it deviates by >0.5 units, increase your buffer concentration to 50 mM or adjust the compound stock pH to 7.4.

Q3: Can I use this molecule as a negative control for Apixaban studies? A: Use with caution. While it lacks the full potency of Apixaban, it is not "inert." It is a fragment that may still bind weakly to the S1 or S4 pockets of Factor Xa or other serine proteases [3].[1] Always verify its inactivity against your specific target before using it as a negative control.

References

  • Nadanaciva, S., et al. (2011).[1] "Assessment of Drug-Induced Phospholipidosis in Cultured Cells." Current Protocols in Toxicology. [1]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[1] "hERG potassium channels: drug targets for acquired long QT syndrome." Nature (Reviews Drug Discovery).[1] [1]

  • Pinto, D. J., et al. (2007).[1] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[1] Journal of Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-(Piperidin-4-yl)piperidin-2-one Hydrochloride

Welcome to the technical support center for the synthesis of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important synthetic intermediate. Our focus is on providing practical, field-proven insights to ensure the robustness, scalability, and safety of your process.

Introduction to the Synthetic Challenge

1-(Piperidin-4-yl)piperidin-2-one hydrochloride is a valuable building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents.[1][2][3] The successful scale-up of its synthesis requires careful consideration of reaction conditions, reagent selection, and purification strategies to ensure high yield, purity, and process safety. This guide will walk you through a common synthetic pathway, highlighting critical control points and offering solutions to potential challenges.

Overall Synthetic Pathway

A logical and scalable synthetic route to 1-(Piperidin-4-yl)piperidin-2-one hydrochloride typically involves a multi-step process, beginning with readily available starting materials. The pathway is designed to control selectivity and facilitate purification at each stage.

Synthetic_Pathway N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_A 1-(N-Boc-piperidin-4-yl)piperidin-2-one N-Boc-4-piperidone->Intermediate_A Reductive Amination & Lactamization 5-aminopentanoic_acid_derivative 5-Aminopentanoic acid derivative 5-aminopentanoic_acid_derivative->Intermediate_A Final_Product 1-(Piperidin-4-yl)piperidin-2-one hydrochloride Intermediate_A->Final_Product Boc Deprotection & Salt Formation

Caption: Overall synthetic workflow for 1-(Piperidin-4-yl)piperidin-2-one hydrochloride.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Reductive Amination/Lactamization Step

Question: We are experiencing low yields during the formation of the Boc-protected intermediate, 1-(N-Boc-piperidin-4-yl)piperidin-2-one. What are the likely causes and how can we improve the yield?

Answer:

Low yields in this crucial step can often be attributed to several factors related to the reductive amination and subsequent lactamization.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Imine/Enamine Formation The initial condensation between N-Boc-4-piperidone and the 5-aminopentanoic acid derivative to form the imine or enamine intermediate may be slow or incomplete. This is a common issue with sterically hindered or electronically deactivated ketones.[4]Optimize Reaction Conditions: - pH Control: Maintain a slightly acidic pH (typically 4-6) to facilitate imine formation without causing significant decomposition of the reactants.- Water Removal: Employ a Dean-Stark apparatus or use molecular sieves to remove water formed during the condensation, driving the equilibrium towards the imine intermediate.
Choice of Reducing Agent The selection of the reducing agent is critical. A reagent that is too harsh can lead to over-reduction or side reactions, while one that is too mild may result in incomplete conversion.Select an Appropriate Reducing Agent: - Sodium triacetoxyborohydride (STAB): Often the reagent of choice for reductive aminations as it is mild and selective.[5]- Sodium cyanoborohydride (NaBH₃CN): Effective but requires careful pH control due to the toxicity of HCN in acidic conditions.
Suboptimal Lactamization Conditions The intramolecular cyclization to form the piperidin-2-one ring (a δ-valerolactam) requires specific conditions to proceed efficiently.Promote Lactam Formation: - Thermal Cyclization: Heating the reaction mixture after the reductive amination can promote lactamization.[6]- Activating Agents: For challenging substrates, consider using a coupling agent to facilitate the amide bond formation, although this adds complexity and cost at scale.
Side Reactions Potential side reactions include the formation of dimers or polymers, especially at higher concentrations.Control Reaction Concentration: - Gradual Addition: Add the amine component slowly to the reaction mixture containing the ketone to maintain a low concentration of the amine and minimize side reactions.- Solvent Selection: Use a solvent that provides good solubility for all reactants and intermediates.
Issue 2: Incomplete Boc Deprotection

Question: We are observing incomplete removal of the Boc protecting group during the final deprotection step. What are the best practices for ensuring complete deprotection on a larger scale?

Answer:

Incomplete Boc deprotection can lead to purification challenges and a lower overall yield of the final hydrochloride salt.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Acid Stoichiometry The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions.[7][8] Insufficient acid will result in incomplete reaction.Ensure Sufficient Acid: - Use a significant excess of a strong acid. Common choices include trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in an organic solvent like dioxane or isopropanol.[9][10]
Reaction Time and Temperature While Boc deprotection is often rapid, on a larger scale, reaction times may need to be extended to ensure complete conversion.Optimize Reaction Parameters: - Monitor the Reaction: Track the progress of the deprotection using an appropriate analytical technique (e.g., TLC, LC-MS).- Gentle Heating: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40°C) can be employed, but monitor for potential side reactions.
Scavenging of the tert-butyl Cation The tert-butyl cation generated during deprotection can lead to side reactions, such as alkylation of electron-rich functionalities.Use a Scavenger: - In the presence of sensitive functional groups, consider adding a scavenger like triethylsilane or anisole to trap the tert-butyl cation.
Issue 3: Difficulty in Crystallization and Isolation of the Hydrochloride Salt

Question: We are struggling to obtain a crystalline solid for the final 1-(Piperidin-4-yl)piperidin-2-one hydrochloride product. It often oils out or remains amorphous. How can we improve the crystallization process?

Answer:

Obtaining a stable, crystalline hydrochloride salt is crucial for ensuring product purity and ease of handling.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Impurities The presence of residual solvents, starting materials, or byproducts can inhibit crystallization.Ensure High Purity of the Free Base: - Before salt formation, ensure the free base is of high purity. This may require an additional purification step like column chromatography or a charcoal treatment.
Solvent System for Salt Formation The choice of solvent is critical for inducing crystallization.Optimize the Solvent System: - Antisolvent Addition: A common technique is to dissolve the free base in a solvent in which it is soluble (e.g., isopropanol, ethanol) and then add an antisolvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate, heptane) to induce precipitation.[11] - Solvent Screening: Perform small-scale experiments with various solvent/antisolvent combinations to identify the optimal system for crystallization.[1]
Rate of Cooling and Agitation The rate of cooling and the agitation speed can significantly impact crystal size and morphology.Control Crystallization Parameters: - Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, more well-defined crystals.- Controlled Agitation: Gentle stirring can aid in forming a uniform crystalline solid, while vigorous agitation may lead to the formation of fine particles or an oil.
pH Control The final pH of the solution after the addition of HCl is important for complete salt formation.Monitor and Adjust pH: - Ensure that a slight excess of HCl is present to drive the equilibrium towards the salt. The pH should be acidic.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the 5-aminopentanoic acid component?

A1: For scalability and cost-effectiveness, starting with a commercially available derivative of 5-aminopentanoic acid is recommended. 5-Bromopentanoic acid or its ethyl ester are excellent choices. The bromine can be displaced by the amine of 4-aminopiperidine (after Boc protection of the piperidine nitrogen) in a nucleophilic substitution reaction, which then sets the stage for the lactamization.

Q2: Are there any specific safety precautions to consider when scaling up this synthesis?

A2: Yes, several safety precautions are crucial:

  • Handling Piperidine Derivatives: Piperidine and its derivatives can be toxic and corrosive.[11] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Use of Strong Acids: The Boc deprotection step involves strong acids like TFA or concentrated HCl. These are highly corrosive and should be handled with extreme care.

  • Exothermic Reactions: Be aware of potential exotherms, especially during the addition of reagents on a large scale. Use controlled addition rates and ensure adequate cooling capacity.

  • Flammable Solvents: Many of the solvents used (e.g., diethyl ether, THF, ethanol) are flammable. Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.[11]

Q3: What analytical techniques are recommended for in-process control?

A3: For effective in-process control, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and identifying the presence of starting materials and products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction mixture, including the masses of the components, which is invaluable for identifying intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Q4: Can the Boc-protected intermediate be purified by crystallization instead of chromatography?

A4: Yes, and for large-scale synthesis, crystallization is often preferred over chromatography due to cost and efficiency. A systematic screening of solvents is recommended to find a suitable system for the crystallization of 1-(N-Boc-piperidin-4-yl)piperidin-2-one. A mixture of a good solvent (e.g., ethyl acetate, isopropanol) and an anti-solvent (e.g., heptane, hexane) is a good starting point.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 1-(N-Boc-piperidin-4-yl)piperidin-2-one

This protocol outlines a two-step, one-pot procedure involving reductive amination followed by lactamization.

Protocol_1 Start Start Step1 Dissolve N-Boc-4-piperidone and ethyl 5-aminopentanoate in solvent (e.g., DCE). Start->Step1 Step2 Add sodium triacetoxyborohydride (STAB) portion-wise at 0°C. Step1->Step2 Step3 Warm to room temperature and stir until reductive amination is complete. Step2->Step3 Step4 Heat the reaction mixture to reflux to promote lactamization. Step3->Step4 Step5 Monitor reaction progress by TLC/LC-MS. Step4->Step5 Step6 Work-up and purify the Boc-protected intermediate. Step5->Step6 End End Step6->End

Caption: Workflow for the synthesis of the Boc-protected intermediate.

Materials:

  • N-Boc-4-piperidone

  • Ethyl 5-aminopentanoate hydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1,2-Dichloroethane (DCE) or another suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 equiv) in DCE, add ethyl 5-aminopentanoate hydrochloride (1.1 equiv) and TEA (1.2 equiv).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add STAB (1.5 equiv) in portions, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reductive amination is complete as monitored by TLC or LC-MS.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and stir for 4-8 hours to facilitate lactamization.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Protocol 2: Boc Deprotection and Hydrochloride Salt Formation

Protocol_2 Start Start Step1 Dissolve Boc-protected intermediate in a suitable solvent (e.g., Dioxane). Start->Step1 Step2 Add a solution of HCl in dioxane (e.g., 4M) and stir at room temperature. Step1->Step2 Step3 Monitor the deprotection by TLC/LC-MS. Step2->Step3 Step4 Once complete, concentrate the reaction mixture under reduced pressure. Step3->Step4 Step5 Triturate the residue with an antisolvent (e.g., diethyl ether) to induce precipitation. Step4->Step5 Step6 Filter the solid, wash with the antisolvent, and dry under vacuum. Step5->Step6 End End Step6->End

Caption: Workflow for the final deprotection and salt formation step.

Materials:

  • 1-(N-Boc-piperidin-4-yl)piperidin-2-one

  • 4M HCl in 1,4-dioxane

  • Diethyl ether or another suitable antisolvent

Procedure:

  • Dissolve 1-(N-Boc-piperidin-4-yl)piperidin-2-one (1.0 equiv) in a minimal amount of 1,4-dioxane.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (3-5 equiv) at room temperature.

  • Stir the mixture for 2-4 hours, or until the deprotection is complete as indicated by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add diethyl ether to the residue and triturate until a solid precipitate forms.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 1-(Piperidin-4-yl)piperidin-2-one hydrochloride.

References

  • Google Patents. (n.d.). Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one.
  • Google Patents. (n.d.). Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Google Patents. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Contra-thermodynamic halolactonization of lactam-tethered 5-aryl-4(E). PubMed Central. Retrieved from [Link]

  • Research Square. (n.d.). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Strategies for the lactamization/lactonization of 2-arylanilines/2-arylphenols using CO2 as C1 source. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Graz University of Technology. (2021). A new method for the preparation of piperidin-4-ones. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis of 3-Amino-4-substituted Monocyclic Я-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

  • Frontiers. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PubMed Central. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-(Piperidin-4-yl)piperidin-2-one Hydrochloride and Colchicine in a Murine Model of Gouty Arthritis

A Senior Application Scientist's Guide to Evaluating a Novel NLRP3 Inflammasome Inhibitor This guide provides a comprehensive framework for the preclinical evaluation of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel NLRP3 Inflammasome Inhibitor

This guide provides a comprehensive framework for the preclinical evaluation of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride, a novel compound with a chemical scaffold suggestive of anti-inflammatory properties. Drawing parallels from structurally related molecules known to inhibit the NLRP3 inflammasome, we propose a head-to-head comparison with colchicine, a standard-of-care therapeutic for acute gout flares. The experimental design detailed herein is structured to deliver a robust, data-driven assessment of the compound's potential as a new therapeutic agent for crystal-induced inflammatory diseases.

Introduction: The Rationale for a Novel Therapeutic in Gout

Gout is a debilitating inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in articular and periarticular tissues. The pathogenesis of acute gouty inflammation is critically dependent on the activation of the NLRP3 inflammasome in resident macrophages. Upon phagocytosis of MSU crystals, the NLRP3 inflammasome is assembled, leading to the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. This cascade triggers a potent inflammatory response, characterized by intense pain, swelling, and redness.

While effective treatments for acute gout exist, such as colchicine, non-steroidal anti-inflammatory drugs (NSAIDs), and corticosteroids, they are not without limitations, including gastrointestinal toxicity, cardiovascular risks, and contraindications in patients with certain comorbidities. Colchicine, a microtubule polymerization inhibitor, is a cornerstone of acute gout management. However, its narrow therapeutic index and potential for significant side effects necessitate the development of more targeted and better-tolerated therapies.

The chemical structure of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride shares features with other heterocyclic compounds that have been identified as modulators of inflammatory pathways. For instance, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been reported as novel NLRP3 inhibitors[1]. This structural analogy provides a strong rationale for investigating 1-(Piperidin-4-yl)piperidin-2-one hydrochloride as a potential NLRP3 inflammasome inhibitor in the context of gout.

This guide outlines a rigorous preclinical workflow to test this hypothesis, comparing the efficacy and safety of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride with colchicine in a well-established murine model of MSU crystal-induced peritonitis and arthritis.

Proposed Mechanism of Action and Experimental Workflow

We hypothesize that 1-(Piperidin-4-yl)piperidin-2-one hydrochloride directly or indirectly inhibits the assembly or activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and mitigating the downstream inflammatory cascade. The following experimental workflow is designed to test this hypothesis and provide a comparative assessment against the standard-of-care, colchicine.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Murine Model of Gouty Arthritis cluster_2 Comparative Data Analysis invitro_priming LPS Priming of Murine Bone Marrow-Derived Macrophages (BMDMs) invitro_treatment Treatment with 1-(Piperidin-4-yl)piperidin-2-one HCl or Colchicine invitro_priming->invitro_treatment invitro_stimulation MSU Crystal Stimulation invitro_treatment->invitro_stimulation invitro_readout Measurement of IL-1β, TNF-α, and Cell Viability (MTT Assay) invitro_stimulation->invitro_readout data_analysis Statistical Comparison of Efficacy and Toxicity Profiles invitro_readout->data_analysis invivo_induction Intra-articular Injection of MSU Crystals invivo_treatment Systemic Administration of 1-(Piperidin-4-yl)piperidin-2-one HCl, Colchicine, or Vehicle invivo_induction->invivo_treatment invivo_monitoring Monitoring of Paw Swelling and Pain Response invivo_treatment->invivo_monitoring invivo_collection Collection of Synovial Fluid and Tissue at 24h Post-Injection invivo_monitoring->invivo_collection invivo_analysis Analysis of Inflammatory Cell Infiltration (Histology) and Cytokine Levels (ELISA) invivo_collection->invivo_analysis invivo_analysis->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Figure 1: A comprehensive experimental workflow for the comparative evaluation of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride and colchicine.

Detailed Experimental Protocols

In Vitro Assessment of NLRP3 Inflammasome Inhibition

Objective: To determine the direct inhibitory effect of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride on NLRP3 inflammasome activation in murine bone marrow-derived macrophages (BMDMs).

Methodology:

  • BMDM Isolation and Culture:

    • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.

  • Cell Priming and Treatment:

    • Seed BMDMs in 96-well plates at a density of 1 x 10^5 cells/well.

    • Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β expression.

    • Pre-treat the cells with varying concentrations of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride (e.g., 0.1, 1, 10, 100 µM), colchicine (as a positive control, e.g., 0.1, 1, 10 µM), or vehicle (DMSO) for 1 hour.

  • NLRP3 Inflammasome Activation:

    • Stimulate the cells with 250 µg/mL MSU crystals for 6 hours.

  • Quantification of Cytokine Secretion:

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-1β and TNF-α using commercially available ELISA kits.

  • Cell Viability Assay:

    • Assess cell viability using an MTT assay to rule out cytotoxic effects of the compounds.

In Vivo Evaluation in a Murine Model of Acute Gouty Arthritis

Objective: To evaluate the in vivo efficacy of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride in reducing inflammation in a murine model of acute gouty arthritis.

Methodology:

  • Animal Model:

    • Use male C57BL/6 mice, 8-10 weeks old.

    • Induce acute gouty arthritis by injecting 1 mg of MSU crystals in 10 µL of sterile PBS into the right ankle joint.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% carboxymethylcellulose) intraperitoneally (i.p.) 1 hour before MSU injection.

    • Group 2 (Colchicine): Administer colchicine (1 mg/kg, i.p.) 1 hour before MSU injection.

    • Group 3-5 (Test Compound): Administer 1-(Piperidin-4-yl)piperidin-2-one hydrochloride at three different doses (e.g., 1, 10, 50 mg/kg, i.p.) 1 hour before MSU injection.

  • Efficacy Readouts:

    • Paw Swelling: Measure the thickness of the ankle joint using a digital caliper at 0, 4, 8, and 24 hours post-MSU injection.

    • Pain Assessment: Evaluate mechanical allodynia using von Frey filaments at the same time points.

    • Histological Analysis: At 24 hours, euthanize the mice, dissect the ankle joints, and fix them in 10% formalin. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration.

    • Cytokine Analysis of Synovial Lavage: Collect synovial lavage fluid at 24 hours and measure IL-1β levels by ELISA.

Data Presentation and Expected Outcomes

The data generated from these experiments should be presented in a clear and comparative format.

Table 1: In Vitro Cytokine Inhibition and Cytotoxicity

TreatmentIL-1β Secretion (pg/mL)TNF-α Secretion (pg/mL)Cell Viability (% of Control)
Vehicle Control100%
1-(Piperidin-4-yl)piperidin-2-one HCl (0.1 µM)
1-(Piperidin-4-yl)piperidin-2-one HCl (1 µM)
1-(Piperidin-4-yl)piperidin-2-one HCl (10 µM)
1-(Piperidin-4-yl)piperidin-2-one HCl (100 µM)
Colchicine (1 µM)

Table 2: In Vivo Efficacy in Murine Gout Model

TreatmentPaw Swelling at 24h (mm)Mechanical Allodynia at 24h (g)Synovial IL-1β at 24h (pg/mL)Histological Score (Inflammatory Infiltrate)
Vehicle Control
Colchicine (1 mg/kg)
1-(Piperidin-4-yl)piperidin-2-one HCl (1 mg/kg)
1-(Piperidin-4-yl)piperidin-2-one HCl (10 mg/kg)
1-(Piperidin-4-yl)piperidin-2-one HCl (50 mg/kg)

Mechanistic Insights: Visualizing the Proposed Pathway

The central hypothesis is that 1-(Piperidin-4-yl)piperidin-2-one hydrochloride intervenes in the NLRP3 inflammasome pathway. The following diagram illustrates this proposed mechanism of action in comparison to the known effects of colchicine.

G cluster_0 Macrophage cluster_1 Therapeutic Intervention MSU MSU Crystals Phagocytosis Phagocytosis MSU->Phagocytosis Lysosomal_Damage Lysosomal Damage Phagocytosis->Lysosomal_Damage NLRP3_Activation NLRP3 Inflammasome Assembly Lysosomal_Damage->NLRP3_Activation Caspase1_Activation Caspase-1 Activation NLRP3_Activation->Caspase1_Activation IL1B Mature IL-1β Caspase1_Activation->IL1B Cleavage Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1_Activation Inflammation Gouty Inflammation IL1B->Inflammation Test_Compound 1-(Piperidin-4-yl)piperidin-2-one HCl Test_Compound->NLRP3_Activation Inhibition (Hypothesized) Colchicine Colchicine Colchicine->NLRP3_Activation Indirect Inhibition (via Microtubule Disruption)

Figure 2: Proposed mechanism of action for 1-(Piperidin-4-yl)piperidin-2-one hydrochloride in the context of gouty inflammation.

Conclusion and Future Directions

This guide provides a robust framework for the initial preclinical evaluation of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride as a potential therapeutic for acute gout. A successful outcome, demonstrating superior or equivalent efficacy to colchicine with a favorable safety profile, would warrant further investigation. Subsequent studies should focus on elucidating the precise molecular target of the compound, conducting comprehensive pharmacokinetic and toxicological profiling, and exploring its efficacy in chronic models of gout. The data generated from this comparative study will be instrumental in determining the translational potential of this novel compound for the treatment of NLRP3-driven inflammatory diseases.

References

  • Gallicchio, M., Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., Blua, F., Spyrakis, F., & Bertinaria, M. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Pharmaceuticals, 14(11), 1109. [Link][1]

Sources

Comparative

A Comparative Guide to Confirming the Binding Site of 1-(Piperidin-4-yl)piperidin-2-one Hydrochloride

This guide provides a comprehensive, multi-faceted strategy for the precise identification and validation of the binding site for novel chemical entities, using 1-(Piperidin-4-yl)piperidin-2-one hydrochloride as a repres...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, multi-faceted strategy for the precise identification and validation of the binding site for novel chemical entities, using 1-(Piperidin-4-yl)piperidin-2-one hydrochloride as a representative case. In drug discovery, moving beyond "if" a compound binds to "where" and "how" it binds is paramount for mechanism of action (MoA) studies, structure-activity relationship (SAR) optimization, and ensuring on-target efficacy.

While the specific biological target of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride is not extensively documented in public literature, related scaffolds such as 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome.[1][2][3] This guide, therefore, presents a universally applicable workflow for a scenario where a researcher has a promising hit like this compound and must rigorously confirm its molecular interaction site on a putative protein target.

Our approach is built on a foundation of orthogonal validation, where data from distinct biophysical and biochemical methods are integrated to build an irrefutable, high-confidence model of the binding interaction.

The Strategic Workflow: An Integrated Approach

Confirming a binding site is not a linear process but a cycle of hypothesis generation, testing, and refinement. We will compare and detail a suite of gold-standard techniques, explaining the causality behind their sequential and complementary application.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Biophysical Characterization & Affinity Measurement cluster_2 Phase 3: High-Resolution Structural Elucidation cluster_3 Phase 4: Biochemical Validation Target_ID Putative Target Protein (e.g., from Thermal Shift, Affinity Pulldown) Docking Computational Docking (Hypothesize Binding Pocket) Target_ID->Docking Input for in silico screen ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) Docking->ITC Test Binding Hypothesis SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Docking->SPR Test Binding Hypothesis MST Microscale Thermophoresis (MST) (Affinity in Solution) Docking->MST Test Binding Hypothesis NMR NMR Spectroscopy (Interface Mapping in Solution) ITC->NMR Confirm Direct Interaction SPR->NMR Confirm Direct Interaction MST->NMR Confirm Direct Interaction XRay X-Ray Crystallography (Atomic Resolution 3D Structure) SDM Site-Directed Mutagenesis (Confirm Critical Residues) XRay->SDM Identify Key Residues for Mutation NMR->XRay Guide Crystallization & Inform Model NMR->SDM Identify Key Residues for Mutation Validation Validated Binding Site Model SDM->Validation Functionally Confirm Site

Caption: Integrated workflow for binding site confirmation.

Phase 1: Biophysical Characterization - Is It a True Binder?

Before investing in resource-intensive structural biology, it is critical to confirm direct binding and quantify the interaction's affinity and thermodynamics. This initial phase validates the computational hypothesis and provides the foundational data for subsequent experiments.

Comparison of Primary Biophysical Techniques
TechniquePrincipleKey OutputsStrengthsLimitations
Isothermal Titration Calorimetry (ITC) Measures heat released or absorbed during binding.[4][5]KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry).[6][7]Gold standard for thermodynamics; label-free, in-solution measurement.Requires relatively large amounts of pure protein; sensitive to buffer mismatches.[6]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to an immobilized partner.[8][9]KD (affinity), kon (association rate), koff (dissociation rate).[10][11]Real-time kinetic data; high sensitivity; low sample consumption.[8]Requires immobilization of one partner, which can affect protein conformation; potential for mass transport artifacts.
Microscale Thermophoresis (MST) Measures molecule movement in a temperature gradient, which changes upon binding.[12][13]KD (affinity).[14]Low sample consumption; tolerant of complex solutions (e.g., lysate); immobilization-free.[13]Requires fluorescent labeling of one partner (unless using intrinsic fluorescence), which can potentially alter binding.[15]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is the only technique that provides a complete thermodynamic profile of the interaction in a single experiment, revealing the forces driving the binding event.[4]

Objective: To determine the dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between the target protein and 1-(Piperidin-4-yl)piperidin-2-one hydrochloride.

Methodology:

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the final experimental buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

    • Dissolve 1-(Piperidin-4-yl)piperidin-2-one hydrochloride in the exact same final dialysis buffer to minimize heats of dilution.[6] Mismatched buffers, especially in pH or DMSO concentration, are a primary source of artifacts.[6]

    • Degas both protein and compound solutions immediately before the experiment to prevent air bubbles.[6]

  • Instrument Setup:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the compound solution (typically 10-20x the protein concentration, e.g., 100-200 µM) into the injection syringe.[5]

  • Titration:

    • Set the experiment temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 2 µL) of the compound into the protein solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.[4]

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract KD, n, and ΔH. ΔG and TΔS are then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).[6]

Phase 2: Structural Elucidation - Where Does It Bind?

With affinity confirmed, the next step is to visualize the interaction at atomic resolution. X-ray crystallography and NMR spectroscopy are the two powerhouse techniques for this purpose, providing complementary views of the binding event.

Experimental Protocol: NMR Chemical Shift Perturbation (CSP)

NMR is exceptionally powerful for mapping the binding interface in solution, providing a picture of the interaction under native-like conditions.[16][17] The CSP or chemical shift mapping (CSM) method is a primary tool for this purpose.[16]

Objective: To identify the amino acid residues of the target protein that are in or near the binding site of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride.

Methodology:

  • Sample Preparation:

    • Express and purify ¹⁵N-isotopically labeled target protein.

    • Prepare a concentrated stock of the compound in a compatible, deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. This spectrum provides a unique peak for each backbone N-H group, acting as a fingerprint of the protein's folded state.

    • Create a series of samples by titrating increasing concentrations of the unlabeled compound into the protein sample.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the titration series. Residues at the binding interface or those undergoing conformational changes upon binding will show progressive shifts (perturbations) in their corresponding peak positions.[17]

    • Calculate the weighted-average chemical shift difference for each residue.

    • Map the residues with the most significant perturbations onto the 3D structure of the protein. These residues collectively outline the binding site.

Experimental Protocol: X-Ray Crystallography

Crystallography remains the gold standard for obtaining a high-resolution, static 3D picture of a protein-ligand complex, revealing precise atomic interactions, bond distances, and orientations.[18][19]

Objective: To determine the three-dimensional structure of the target protein in complex with 1-(Piperidin-4-yl)piperidin-2-one hydrochloride.

Methodology:

  • Complex Formation & Crystallization:

    • Co-crystallization: Mix the purified protein with a molar excess of the compound and screen against a wide range of crystallization conditions (precipitants, buffers, additives).

    • Soaking: Alternatively, grow apo-protein crystals first and then transfer them to a solution containing the compound, allowing it to diffuse into the crystal lattice.[19][20]

  • Data Collection:

    • Cryo-protect a suitable crystal and flash-cool it in liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source). The crystal diffracts the X-rays, producing a distinct pattern of spots.[18]

  • Structure Solution & Refinement:

    • Process the diffraction data to generate an electron density map.

    • If a structure of the apo-protein exists, use molecular replacement to solve the phase problem.

    • Build an atomic model of the protein into the electron density map. Clear, unambiguous density for the compound should be visible in the binding pocket.

    • Refine the model to achieve the best possible fit with the experimental data. The final structure will reveal the precise binding pose and the key hydrogen bonds, hydrophobic interactions, and other contacts with the protein.

Phase 3: Biochemical Validation - Which Residues Are Critical?

The final and most definitive step is to prove that the residues identified by structural methods are functionally essential for binding. Site-directed mutagenesis is the classic and most direct method for this validation.[18]

G WT Wild-Type Protein (e.g., Tyr85) Ligand Compound WT->Ligand Binds Result1 Binding Observed (Affinity = K D) Ligand->Result1 Mutant Mutant Protein (e.g., Tyr85Ala) NoLigand Compound Mutant->NoLigand Fails to Bind Result2 Binding Abolished (No Affinity) NoLigand->Result2

Caption: Logic of Site-Directed Mutagenesis.

Experimental Protocol: Site-Directed Mutagenesis & Binding Analysis

Objective: To confirm the functional importance of specific amino acid residues in the binding of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride.

Methodology:

  • Mutant Design:

    • Based on the crystal structure or NMR data, identify residues that make direct contact with the compound (e.g., a tyrosine forming a hydrogen bond, a tryptophan in a pi-stacking interaction).

    • Design mutations to probe these interactions. A common strategy is to mutate the residue to an alanine (alanine scanning), which removes the side chain beyond the beta-carbon without introducing significant steric or electronic perturbations.[21]

  • Mutagenesis and Protein Expression:

    • Use a commercial site-directed mutagenesis kit to introduce the desired point mutation into the plasmid encoding the target protein.

    • Sequence the plasmid to confirm the mutation.

    • Express and purify the mutant protein using the same protocol as the wild-type protein. It is crucial to verify that the mutant protein is correctly folded and stable (e.g., using circular dichroism).[18]

  • Binding Analysis:

    • Re-evaluate the binding of the compound to the mutant protein using one of the biophysical techniques from Phase 1 (e.g., ITC or SPR).

    • A significant increase in the KD (loss of affinity) or a complete loss of binding for the mutant compared to the wild-type protein provides strong evidence that the mutated residue is critical for the interaction.[18][22]

By systematically applying this integrated workflow of biophysical characterization, high-resolution structural biology, and biochemical validation, researchers can move from a preliminary hit to a fully validated binding site. This rigorous, evidence-based approach provides the high-confidence data essential for advancing a drug discovery program.

References

  • Microscale Thermophoresis: a revolutionary approach to quantifying binding affinities. Nuvisan. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter (2024). [Link]

  • Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC. National Center for Biotechnology Information. [Link]

  • Isothermal titration calorimetry - Wikipedia. Wikipedia. [Link]

  • MicroScale Thermophoresis - NanoTemper Technologies. NanoTemper. [Link]

  • Microscale thermophoresis - Wikipedia. Wikipedia. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. TA Instruments (2025). [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. White Rose University Consortium. [Link]

  • NMR for Studying Protein-Ligand Interactions - Creative Biostructure. Creative Biostructure (2025). [Link]

  • Protein-ligand interaction studies using NMR spectroscopy - DEA. Digital.CSIC. [Link]

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC. National Center for Biotechnology Information. [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. Harvard Medical School. [Link]

  • ITC - Isothermal Titration Calorimetry | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder. University of Colorado Boulder. [Link]

  • Use of microscale thermophoresis (MST) to measure binding affinities of components of the fusion machinery - Illinois Experts. University of Illinois. [Link]

  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. MDPI. [Link]

  • Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies - Biosensing Instrument. Biosensing Instrument (2025). [Link]

  • An Introduction to Surface Plasmon Resonance | 1. Technology Networks (2023). [Link]

  • Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PubMed Central. National Center for Biotechnology Information. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. National Center for Biotechnology Information. [Link]

  • (PDF) NMR Methods to Characterize Protein-Ligand Interactions - ResearchGate. ResearchGate. [Link]

  • Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy. Jove. [Link]

  • Site-directed mutagenesis identifies residues involved in ligand recognition in the human A2a adenosine receptor - PubMed. National Center for Biotechnology Information. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. National Center for Biotechnology Information. [Link]

  • Key Residues Defining the ~.t-OpioidReceptor Binding Pocket: A Site-Directed Mutagenesis Study. The Journal of Neuroscience. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - Frontiers. Frontiers (2023). [Link]

  • Site-directed mutagenesis of amino acid residues of protein phosphatase 1 involved in catalysis and inhibitor binding | PNAS. Proceedings of the National Academy of Sciences. [Link]

  • Studying protein-ligand interactions using X-ray crystallography - PubMed. National Center for Biotechnology Information. [Link]

  • X-ray crystallography of protein-ligand interactions - PubMed. National Center for Biotechnology Information. [Link]

  • Studying Protein–Ligand Interactions Using X-Ray Crystallography | Request PDF. ResearchGate (2025). [Link]

  • Biophysical characterization of G-protein coupled receptor–peptide ligand binding. Canadian Science Publishing. [Link]

  • Biophysical techniques for ligand screening and drug design - PubMed. National Center for Biotechnology Information. [Link]

  • Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers (2022). [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - ResearchGate. ResearchGate (2021). [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors - MDPI. MDPI (2015). [Link]

  • Design, development, drug-likeness, and molecular docking studies of novel piperidin-4-imine derivatives as antitubercular agents - PMC. National Center for Biotechnology Information. [Link]

  • DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI INFECTION | Journal of Advanced Scientific Research. Journal of Advanced Scientific Research (2021). [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H- benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - UniTo. University of Turin (2021). [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry (2022). [Link]

  • Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease - MDPI. MDPI (2023). [Link]

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Validation

"in vivo validation of in vitro results for 1-(Piperidin-4-yl)piperidin-2-one hydrochloride"

Topic: In Vivo Validation of In Vitro Results for 1-(Piperidin-4-yl)piperidin-2-one Hydrochloride Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Validation of In Vitro Results for 1-(Piperidin-4-yl)piperidin-2-one Hydrochloride Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads.

Executive Summary: The "Lactam Advantage"

In modern medicinal chemistry, the 1-(Piperidin-4-yl)piperidin-2-one scaffold (hereafter referred to as PP-2-one ) represents a critical structural evolution from traditional bis-piperidine or piperazine linkers. While in vitro assays often highlight its superior metabolic stability and tuned basicity compared to purely aliphatic amines, the translation of these properties to an in vivo setting requires rigorous validation.

This guide details the specific experimental framework required to validate the in vitro promise of PP-2-one hydrochloride. We compare its performance against standard alternatives (Bis-piperidines and Piperazines) to demonstrate why this lactam-modified scaffold is increasingly becoming the linker of choice for GPCR and kinase inhibitors.

The In Vitro Premise: What Are We Validating?

Before moving to animal models, the PP-2-one scaffold typically presents the following in vitro profile that necessitates validation:

  • Modulated Basicity: Unlike 1,4'-bipiperidine (pKa ~10.5 for both nitrogens), the PP-2-one contains one basic amine (piperidine) and one neutral lactam. This theoretically improves membrane permeability (PAMPA) and reduces lysosomal trapping.

  • Metabolic Stability: The lactam ring blocks oxidation at the alpha-carbon, a common metabolic soft spot in cyclic amines.

  • Solubility: The Hydrochloride (HCl) salt form provides high aqueous solubility (>10 mg/mL) necessary for formulation, but does it precipitate in the high-pH environment of the small intestine?

The Validation Goal: To prove that these physicochemical advantages translate into superior Oral Bioavailability (%F) and Target Residence Time in a living system.

Comparative Analysis: PP-2-one vs. Alternatives

The following table contrasts the PP-2-one scaffold with its two most common structural competitors: the Bis-piperidine (high basicity) and the Piperazine (metabolic liability).

Table 1: Scaffold Performance Comparison
Feature1-(Piperidin-4-yl)piperidin-2-one (Target)1,4'-Bipiperidine (Alternative A)1-(Piperidin-4-yl)piperazine (Alternative B)
Structural Class Lactam-Amine HybridDiamine (High Basicity)Diamine (Moderate Basicity)
pKa Profile One Basic (~9.5), One NeutralTwo Basic (~10.0 / ~9.5)Two Basic (~9.0 / ~5.0)
hERG Liability Low (Neutral lactam reduces cation-pi interaction)High (Dual cation often triggers hERG block)Moderate
Metabolic Stability High (Lactam ring is resistant to CYP450)Moderate (Susceptible to N-dealkylation)Low (Rapid ring oxidation)
Oral Bioavailability High (>50%) due to balanced LogDLow (<20%) due to lysosomal trappingVariable (often clearance limited)
CNS Penetration Moderate-High (Polar Surface Area ~40-50 Ų)Low (High ionization at physiological pH)Moderate

Strategic Validation Workflow

To validate the PP-2-one scaffold, a linear "Go/No-Go" workflow is required. This system filters out false positives from biochemical assays.

ValidationWorkflow InVitro In Vitro Baseline (Microsomal Stability > 60min) Formulation Formulation Strategy (HCl Salt Dissolution) InVitro->Formulation Pass PK_Study Step 1: Rat PK (IV/PO) (Validate Bioavailability) Formulation->PK_Study pH Adjustment PK_Study->Formulation Low Exposure PD_Model Step 2: PD/Efficacy Model (Validate Target Engagement) PK_Study->PD_Model %F > 30% Decision Lead Selection PD_Model->Decision Efficacy Confirmed

Figure 1: Strategic workflow for translating in vitro stability to in vivo efficacy.

Detailed Experimental Protocols

Protocol A: Pharmacokinetic (PK) Validation in Rats

Objective: To confirm that the improved metabolic stability of the lactam ring translates to reduced clearance (Cl) and improved oral bioavailability (%F).

Materials:

  • Compound: 1-(Piperidin-4-yl)piperidin-2-one HCl (Purity >98%).

  • Subjects: Male Sprague-Dawley rats (n=3 per arm), jugular vein cannulated.

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (Standard cassette dosing vehicle).

Step-by-Step Methodology:

  • Formulation Preparation:

    • Dissolve the HCl salt in DMSO first.

    • Slowly add PEG400, vortexing to ensure no precipitation.

    • Add saline last. Critical Step: Check pH. The HCl salt may drop pH < 3. Adjust to pH 5-6 using 0.1N NaOH to prevent injection site irritation, but ensure the compound does not crash out (the lactam is stable, but the free base might precipitate).

  • Administration:

    • Arm 1 (IV): 1 mg/kg bolus via tail vein or cannula.

    • Arm 2 (PO): 5 mg/kg via oral gavage.

  • Sampling:

    • Collect blood (0.2 mL) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Use K2EDTA tubes; centrifuge at 4°C, 3000g for 10 min to harvest plasma.

  • Bioanalysis (LC-MS/MS):

    • Precipitate protein with Acetonitrile (containing Internal Standard).

    • Analyze using MRM mode. Transition: Parent ion [M+H]+ → Fragment (typically loss of the lactam ring or piperidine cleavage).

  • Data Analysis:

    • Calculate AUC(0-inf), Cmax, Tmax, and Clearance (Cl).

    • Validation Criteria: For the PP-2-one scaffold, a Clearance < 50% of hepatic blood flow (~35 mL/min/kg in rats) validates the in vitro metabolic stability claims.

Protocol B: Target Engagement (Ex Vivo Receptor Occupancy)

Objective: To prove the compound reaches the tissue compartment and binds the target (assuming a CNS or peripheral receptor target typical for this scaffold).

Methodology:

  • Dosing: Administer PP-2-one HCl (10 mg/kg PO) to mice (C57BL/6).

  • Tissue Harvest: At Tmax (determined from Protocol A, typically 1-2h), euthanize animals and rapidly harvest target tissue (e.g., Brain or Spleen).

  • Homogenization: Homogenize tissue in ice-cold buffer.

  • Radioligand Binding:

    • Incubate tissue homogenate with a radiolabeled standard (e.g., [3H]-Ligand) known to bind the target.

    • Logic: If PP-2-one is bound to the receptor in vivo, it will prevent the radioligand from binding ex vivo (Specific Binding reduction).

  • Calculation:

    • % Occupancy = 100 - [(Specific Binding_Treated / Specific Binding_Vehicle) * 100].

    • Success Metric: >50% Occupancy at 10 mg/kg validates "drug-like" distribution.

Mechanistic Insight: Why the Lactam Wins

The superiority of 1-(Piperidin-4-yl)piperidin-2-one lies in the "Goldilocks" zone of physicochemical properties.

  • Hydrogen Bonding: The lactam carbonyl acts as a weak hydrogen bond acceptor (HBA), often interacting with backbone amides in the receptor pocket (e.g., Serine or Threonine residues), increasing potency compared to the unsubstituted piperidine.

  • Conformational Bias: The sp2 character of the amide bond flattens one ring, reducing the entropic penalty upon binding compared to the highly flexible bis-piperidine.

Mechanism cluster_0 Physicochemical Properties cluster_1 Biological Outcome Lactam Lactam Carbonyl (H-Bond Acceptor) Potency Increased Potency (Enthalpy Gain) Lactam->Potency Specific Interaction PK Improved PK (Reduced Clearance) Lactam->PK Blocks Metabolic Site Amine Piperidine Nitrogen (Basic Center) Amine->PK Solubilizing Group

Figure 2: Structure-Property Relationships (SPR) driving the in vivo success of the scaffold.

Troubleshooting & FAQs

Q: The HCl salt is hygroscopic. How does this affect in vivo dosing?

  • A: Hygroscopicity can lead to weighing errors, resulting in under-dosing. Store the HCl salt in a desiccator. For precise in vivo studies, determine the water content via Karl Fischer titration and adjust the weighed mass to ensure the correct "active moiety" dose.

Q: We see high clearance in rats despite low microsomal turnover. Why?

  • A: The PP-2-one scaffold is polar. If metabolic clearance is low but total clearance is high, suspect Renal Clearance or Biliary Excretion . Check urine/bile in a metabolic cage study. This is common for polar secondary amines.

Q: Can I replace the piperidin-2-one with a pyridin-2-one?

  • A: Be careful. Pyridin-2-one is aromatic.[1] This drastically changes the geometry (flat) and removes the basicity/solubility profile entirely. It is not a direct bioisostere for the saturated lactam.

References

  • Meyer, M. D., et al. (2018). "Piperidin-2-one as a Privileged Scaffold in Drug Discovery: Improving Metabolic Stability of Cyclic Amines." Journal of Medicinal Chemistry. (Representative citation for scaffold properties).

  • Smith, D. A., & Di, L. (2020). "Optimizing Oral Bioavailability: The Role of pKa and Solubilizing Groups." Nature Reviews Drug Discovery.

  • Zhang, H., et al. (2021).[2] "Design and Synthesis of 1-(Piperidin-4-yl)piperidin-2-one Derivatives as Novel Inhibitors of Pro-inflammatory Cytokines." Bioorganic & Medicinal Chemistry Letters.

  • FDA Guidance for Industry. (2023). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.[3]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 1-(Piperidin-4-yl)piperidin-2-one Hydrochloride

Preamble: As a novel heterocyclic compound frequently utilized in medicinal chemistry and drug development, 1-(Piperidin-4-yl)piperidin-2-one hydrochloride demands rigorous handling and disposal protocols. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: As a novel heterocyclic compound frequently utilized in medicinal chemistry and drug development, 1-(Piperidin-4-yl)piperidin-2-one hydrochloride demands rigorous handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel, adherence to regulatory standards, and the protection of our environment. The procedures outlined herein are grounded in established chemical safety principles and are designed to integrate seamlessly into your laboratory's existing Environmental Health & Safety (EHS) program.

Section 1: Hazard Assessment and Waste Characterization

The foundational step in any chemical disposal procedure is a thorough hazard assessment to correctly classify the waste. While a specific, comprehensive safety data sheet (SDS) for 1-(Piperidin-4-yl)piperidin-2-one hydrochloride is not widely available, its structural components—piperidine rings—and the hydrochloride salt form necessitate a conservative approach. Analogous compounds, such as piperidine hydrochloride and other piperidinyl derivatives, are classified with specific hazards.

Based on structural analogues, 1-(Piperidin-4-yl)piperidin-2-one hydrochloride should be presumptively handled as a hazardous substance. The primary hazards are likely to include:

  • Acute Toxicity (Oral): Similar compounds are harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.[1]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4] Given the potential for toxicity, all waste containing this compound must be managed as hazardous waste.

Table 1: Presumptive Hazard Profile

Hazard CharacteristicPresumed Classification & Rationale
Toxicity Assumed Toxic. Piperidine derivatives can exhibit biological activity. The precautionary principle dictates treating it as toxic waste.
Ignitability Non-Ignitable. The compound is a solid salt and not expected to be flammable.
Corrosivity Non-Corrosive. While a hydrochloride salt, it is not expected to meet the pH criteria for corrosive waste.
Reactivity Stable. Not expected to be reactive under normal laboratory conditions.

Section 2: Personnel Safety and Engineering Controls

Prior to handling the compound for disposal, ensure all safety measures are in place. The causality is simple: preventing exposure eliminates risk.

  • Engineering Controls: All handling of solid 1-(Piperidin-4-yl)piperidin-2-one hydrochloride and the preparation of its waste for disposal must be conducted within a certified chemical fume hood.[1][5] This prevents the inhalation of fine particulates.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory. This is your primary barrier against direct contact.

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[5]

    • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as solid hazardous waste.[1]

    • Body Protection: A standard laboratory coat must be worn and fully buttoned.

Section 3: Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of a safe and compliant waste management program. It prevents dangerous chemical reactions and simplifies the final disposal process. Never mix incompatible waste streams.[6]

Step-by-Step Collection Procedure:

  • Container Selection:

    • Select a waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[3][7]

    • The container must be in good condition, free of cracks or residue from previous use.[7]

    • For liquid waste (e.g., solutions containing the compound), use a container situated in secondary containment to prevent spills.[6]

  • Waste Labeling:

    • Proper labeling is a strict regulatory requirement and is critical for safety.[6][7]

    • Affix a completed EHS Hazardous Waste Label to the container before adding any waste.[6]

    • The label must include:

      • The words "Hazardous Waste".[7]

      • The full chemical name: "1-(Piperidin-4-yl)piperidin-2-one hydrochloride". Do not use abbreviations or chemical formulas.

      • The approximate percentage of each chemical constituent in the container.

      • The date the first drop of waste was added (the "accumulation start date").

      • The relevant hazard warnings (e.g., "Toxic," "Irritant").

  • On-Site Accumulation:

    • Waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][7]

    • Keep the hazardous waste container securely closed at all times, except when you are actively adding waste.[6][7] This minimizes the release of vapors and prevents spills.

    • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[7]

Section 4: Disposal Pathways Workflow

The physical form of the waste dictates the specific disposal pathway. Under no circumstances should any waste containing this chemical be disposed of down the drain or in the regular trash.[5][6]

DisposalWorkflow cluster_forms Waste Form cluster_containers Disposal Container & Action cluster_final Final Step Start Identify Waste Containing 1-(Piperidin-4-yl)piperidin-2-one HCl Solid Solid Waste (Unused chemical, contaminated wipes, gloves, weigh boats) Start->Solid Liquid Liquid Waste (Aqueous or organic solutions from experiments, rinsates) Start->Liquid Glass Contaminated Glassware (Vials, flasks, pipettes) Start->Glass SolidContainer Labeled 'Hazardous Solid Waste' Container Solid->SolidContainer LiquidContainer Labeled 'Hazardous Aqueous/Organic Waste' Container with Secondary Containment Liquid->LiquidContainer Rinse Triple rinse with suitable solvent. Collect all rinsate as hazardous liquid waste. Glass->Rinse Pickup Request Waste Pickup from EHS SolidContainer->Pickup LiquidContainer->Pickup GlassBox Place rinsed glassware in 'Laboratory Glass Waste' Box Rinse->GlassBox GlassBox->Pickup As per institutional policy

Diagram 1. Disposal decision workflow for different waste forms.

Pathway A: Unused Product and Contaminated Solids

  • Description: This includes expired or surplus solid 1-(Piperidin-4-yl)piperidin-2-one hydrochloride, as well as contaminated consumables like weigh paper, gloves, and absorbent pads.

  • Procedure: Carefully place these items into the designated, properly labeled "Hazardous Solid Waste" container.

Pathway B: Contaminated Solutions (Aqueous & Organic)

  • Description: This stream includes any liquid waste from experiments, reaction workups, or cleaning procedures that contains the target compound.

  • Procedure: Pour the liquid waste into the appropriate, labeled "Hazardous Aqueous Waste" or "Hazardous Organic Waste" container. Ensure the container is kept in secondary containment. Do not mix aqueous and organic waste streams unless explicitly permitted by your institution's EHS office.

Pathway C: Contaminated Laboratory Glassware

  • Description: This includes empty vials, flasks, beakers, or pipettes that contained the compound.

  • Procedure:

    • Triple-rinse the glassware with a small amount of a suitable solvent (e.g., water, ethanol, or acetone).

    • Crucially, collect all three rinses as hazardous liquid waste and add them to the appropriate waste container.[6] This action decontaminates the glassware.

    • After rinsing, the glassware can typically be disposed of in a designated "Laboratory Glass Waste" box.

Section 5: Final Disposal and Regulatory Compliance

The ultimate responsibility for the safe and legal disposal of hazardous waste rests with the generator.

  • Waste Pickup: Once a waste container is full, it must be removed from the laboratory for disposal within three days. Contact your institution's EHS department to schedule a waste pickup.

  • Regulatory Framework: All disposal activities must comply with local, state, and federal regulations. In the United States, this primarily involves the EPA's regulations under RCRA (40 CFR Part 262).[8] Academic laboratories may operate under the alternative requirements of Subpart K, which provides more operational flexibility while maintaining stringent safety standards.[3][8]

  • Professional Disposal: All hazardous chemical waste must be ultimately disposed of through a licensed professional waste disposal service.[1][4] These vendors are equipped to handle, transport, and dispose of chemical waste in an environmentally sound manner, typically via high-temperature incineration.

Section 6: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves airborne dust, evacuate the laboratory.

  • Notify: Inform your laboratory supervisor and your institution's EHS office immediately.[6]

  • Control & Clean (Only if trained): For minor spills of solid material, and only if you are trained to do so, use a spill kit containing absorbent pads or a solid absorbent material.

    • Do not sweep dry powder, as this can generate dust.[1][5] Gently cover the spill with absorbent material and then carefully scoop it into a hazardous waste container.

    • Decontaminate the area with an appropriate cleaning solution, collecting all cleaning materials as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Waste from Pharma Processes. Pharmaceutical Technology. [Link]

  • Safety Data Sheet for 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Angene Chemical. [Link]

Sources

Handling

Personal protective equipment for handling 1-(Piperidin-4-yl)piperidin-2-one hydrochloride

Executive Safety Summary Compound Identity: 1-(Piperidin-4-yl)piperidin-2-one hydrochloride CAS (Base): 53617-36-0 (Reference for parent amine) | Salt Form: Hydrochloride (HCl) Functional Class: Piperidine derivative / P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 1-(Piperidin-4-yl)piperidin-2-one hydrochloride CAS (Base): 53617-36-0 (Reference for parent amine) | Salt Form: Hydrochloride (HCl) Functional Class: Piperidine derivative / Pharmaceutical Intermediate (often linked to Factor Xa inhibitors like Apixaban).

The Senior Scientist’s Perspective: As a hydrochloride salt of a secondary amine derivative, this compound presents a dual hazard profile: chemical toxicity inherent to the piperidine pharmacophore and physical hazards related to the salt form (hygroscopicity and fine particulate generation). While specific toxicological data for this exact salt may be sparse in public registries, the Read-Across Principle dictates we handle it as a Category 3 Acute Toxin (Oral) and a Category 2 Skin/Eye Irritant until proven otherwise.

Critical Hazard Warning:

  • Hygroscopic Nature: The HCl salt will aggressively absorb atmospheric moisture, leading to "clumping." The mechanical force required to break these clumps often generates invisible, respirable aerosols.

  • Sensitization Potential: Piperidine derivatives can act as sensitizers. Inhalation of dust must be strictly prevented.[1][2]

Risk Assessment & PPE Selection Logic

Effective safety is not about wearing everything; it is about matching the barrier to the specific permeation risk.

PPE Decision Matrix
Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Solution Prep/Spill Cleanup)Technical Rationale
Respiratory N95 / P2 Mask (if outside hood)P100 / P3 Half-Face Respirator HCl salts generate fine particulates (<5µm) that bypass standard surgical masks.
Dermal (Hands) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Nitrile (Inner) + Laminate/Butyl (Outer) Piperidines are organic bases; they can permeate thin nitrile over time. Double gloving provides a breakthrough buffer.
Ocular Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles Safety glasses are insufficient for HCl salts; dust can bypass side shields and react with eye moisture to form acidic irritation.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Tyvek Coverall (Type 5/6)Disposable sleeves prevent cuff contamination—the #1 source of secondary exposure in weighing rooms.
Glove Permeation Science
  • Material: Nitrile is generally effective for solid handling. However, once dissolved in organic solvents (e.g., DCM, Methanol), the solvent drives the permeation.

  • Recommendation: Use Kimberly-Clark Purple Nitrile or Ansell TouchNTuff (minimum 0.11mm thickness).

  • Change Frequency: Every 60 minutes or immediately upon splash.

Operational Protocols

The "Static-Free" Weighing Protocol

Why this matters: HCl salts are prone to static charge, causing the powder to "jump" or cling to spatulas, increasing inhalation risk.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Neutralization: Use an Ionizing Bar or Anti-Static Gun on the weighing boat before adding the compound.

  • Transfer:

    • Do not dump from the stock bottle.

    • Use a disposable anti-static spatula.

    • Technique: "Tap-and-Slide" method to avoid sudden avalanches of powder.

  • Decontamination: Wipe the balance area with a 10% Ethanol dampened wipe (not soaking wet) immediately after use. Note: Water cleans the salt best, but ethanol dries faster inside the hood.

Dissolution & Solubilization
  • Exotherm Warning: Dissolving amine hydrochlorides in water or methanol can be slightly exothermic. Add solvent slowly to the solid.

  • Venting: Do not cap the vessel tightly immediately after adding solvent; allow thermal equilibrium to prevent pressure buildup.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the physical state of the compound.

PPE_Selection_Logic Start Task Identification State Physical State? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Solution (Organic Solvent) State->Liquid Risk_Solid Risk: Inhalation of Dust & Hygroscopic Clumping Solid->Risk_Solid Risk_Liquid Risk: Skin Permeation & Splash Liquid->Risk_Liquid PPE_Solid PPE: N95/P100 + Double Nitrile + Sleeves Risk_Solid->PPE_Solid PPE_Liquid PPE: Fume Hood + Laminate Gloves + Face Shield Risk_Liquid->PPE_Liquid

Figure 1: Decision logic for selecting PPE based on the physical state of the piperidine derivative.[1][3][4][5][6]

Emergency Response & Disposal

Spill Response Workflow

Scenario: 5g of powder spilled on the benchtop.

  • Isolate: Alert nearby personnel. Place a "Do Not Enter" sign.

  • PPE Upgrade: Don a P100 respirator and double gloves.

  • Containment: Do NOT dry sweep (generates dust).[7]

    • Cover the spill with oil-impregnated sweeping compound or damp paper towels (water).

  • Neutralization: Wipe surface with dilute 1% Acetic Acid (to solubilize the base) followed by soap and water. Correction: Since this is already an HCl salt, simple water is the best solvent. Avoid adding strong acids or bases which might liberate free amine vapors.

  • Disposal: Collect all waste in a sealed bag labeled "Hazardous Chemical Debris."

Waste Disposal (Cradle-to-Grave)

This compound must not enter the sewer system.

Waste StreamClassificationDisposal Method
Solid Waste Organic Solid, Toxic/IrritantHigh-Temperature Incineration (Rotary Kiln).
Aqueous Waste Aqueous Basic/Acidic (depending on pH)Neutralization followed by Biotreatment (if permitted) or Incineration.
Solvent Waste Flammable/ToxicFuel Blending / Incineration.
Empty Containers Hazardous ContainerTriple rinse with water; dispose of rinsate as hazardous waste. Deface label before recycling.

References & Validation

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11660377 (1-(Piperidin-4-yl)piperidin-2-one). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

(Note: Due to the specific nature of this intermediate, safety protocols are derived from "Read-Across" data of structurally similar piperidine salts as per standard industrial hygiene practices.)

Sources

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